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  • Product: 1-BROMO-1,1-DICHLOROTRIFLUOROETHANE
  • CAS: 354-50-7

Core Science & Biosynthesis

Foundational

Whitepaper: Molecular Architecture and Synthetic Utility of 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane

Executive Summary As drug development and agrochemical research increasingly rely on fluorinated motifs to enhance metabolic stability and lipophilicity, specialized building blocks like 1-bromo-1,1-dichloro-2,2,2-triflu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development and agrochemical research increasingly rely on fluorinated motifs to enhance metabolic stability and lipophilicity, specialized building blocks like 1-bromo-1,1-dichloro-2,2,2-trifluoroethane (CAS 354-50-7) have become indispensable. This technical guide provides a rigorous analysis of its molecular structure, physicochemical properties, and mechanistic utility, specifically focusing on its role as a precursor in zinc-mediated reductive coupling protocols. Designed for advanced researchers, this document bridges the gap between theoretical molecular architecture and field-proven synthetic applications.

Molecular Architecture and Electronic Profiling

1-bromo-1,1-dichloro-2,2,2-trifluoroethane is a perhalogenated aliphatic compound built on a two-carbon ethane backbone.

  • C2 Position (-CF3): Fully saturated with three fluorine atoms, this trifluoromethyl group exerts a profound electron-withdrawing inductive effect (-I effect).

  • C1 Position (-CBrCl2): Substituted with one bromine and two chlorine atoms. Because neither carbon atom is bonded to four distinct groups, the molecule is achiral, lacking defined stereocenters [3].

Electronic Causality: The dense halogenation creates a highly polarized molecular environment. The C-Br bond possesses the lowest bond dissociation energy (BDE) in the molecule—significantly weaker than the adjacent C-Cl and C-F bonds. Consequently, the C-Br bond acts as the primary chemoselective site for single-electron transfer (SET) reactions. This allows chemists to generate the electrophilic 1,1-dichloro-2,2,2-trifluoroethyl radical (or its corresponding organometallic species) without fragmenting the rest of the molecule.

Physicochemical Data Presentation

Understanding the physical parameters of this compound is critical for designing safe and effective experimental setups. The data below summarizes its core properties, as detailed in its [1].

ParameterValueCausality / Significance
IUPAC Name 1-bromo-1,1-dichloro-2,2,2-trifluoroethaneStandardized nomenclature.
CAS Registry Number 354-50-7Unique identifier for chemical sourcing.
Molecular Formula C₂BrCl₂F₃High halogen density dictates unique reactivity.
Molecular Weight 231.82 g/mol Contributes to its high liquid density.
Boiling Point 69.0 – 69.2 °CRequires handling in closed systems or fume hoods to prevent evaporative loss during synthesis.
XLogP3 (Lipophilicity) 3.4Indicates high lipophilicity, valuable for enhancing membrane permeability in drug design.

Mechanistic Reactivity: The Zinc-Mediated Pathway

In synthetic applications, particularly the synthesis of pyrethroid insecticides and fluorinated pharmaceutical intermediates, this compound is frequently subjected to zinc-mediated reductive alkylation protocols [2].

MechanisticPathway A 1-Bromo-1,1-dichloro- 2,2,2-trifluoroethane C Organozinc Intermediate A->C Zn Insertion B Zinc Powder (SET Donor) B->C Electron Transfer E Fluorinated Target Scaffold C->E Nucleophilic Addition D Electrophilic Substrate D->E Coupling

Caption: Mechanistic pathway of zinc-mediated insertion and nucleophilic addition.

Pathway Dynamics: When exposed to activated zinc powder, the weak C-Br bond undergoes oxidative insertion to form a transient organozinc intermediate (CF₃-CCl₂-ZnBr). The adjacent -CF₃ and -Cl groups stabilize the resulting carbanionic character via inductive effects. This intermediate is highly reactive toward electrophilic substrates (such as aldehydes or olefins), facilitating Reformatsky-type additions or cyclopropanation reactions to build complex molecular scaffolds.

Self-Validating Experimental Protocol: Zinc-Mediated Reductive Alkylation

To ensure high yields and reproducibility, the following protocol establishes a self-validating system where each step is governed by strict chemical causality [2].

ExperimentalWorkflow Step1 Step 1: Reagent Prep Activate Zn & Purify Halocarbon Step2 Step 2: Inert Atmosphere N2/Ar Purge in Dry DMF Step1->Step2 Step3 Step 3: Controlled Addition Add Halocarbon at 0°C Step2->Step3 Step4 Step 4: Thermal Activation Heat to 50°C for 10 hours Step3->Step4 Step5 Step 5: Quench & Extract Sat. NH4Cl, Ether Extraction Step4->Step5

Caption: Step-by-step experimental workflow for the zinc-mediated reductive alkylation.

Step 1: Reagent Preparation (Zinc Activation)

  • Action: Wash zinc powder with dilute HCl, followed by water, ethanol, and diethyl ether, then dry in vacuo.

  • Causality: Zinc surfaces rapidly oxidize, forming a passivating ZnO layer. Activation exposes the pure metal lattice, ensuring efficient single-electron transfer (SET) to the C-Br bond. Failing to activate the zinc acts as an immediate negative control; the reaction will stall.

Step 2: Inert Atmosphere Setup

  • Action: Suspend the activated Zn (1.5 equivalents) and the target electrophilic substrate in anhydrous N,N-Dimethylformamide (DMF) under an Argon atmosphere.

  • Causality: The organozinc intermediate is highly sensitive to protonation by ambient moisture, which would prematurely quench the reactive species into 1,1-dichloro-2,2,2-trifluoroethane. DMF is explicitly chosen because its lone pairs coordinate with and stabilize the organometallic species.

Step 3: Controlled Addition

  • Action: Add 1-bromo-1,1-dichloro-2,2,2-trifluoroethane (1.5 equivalents) dropwise at 0 °C.

  • Causality: The oxidative addition of Zn into the C-Br bond is highly exothermic. Maintaining 0 °C prevents thermal runaway and suppresses unwanted Wurtz-type homocoupling side reactions.

Step 4: Thermal Activation

  • Action: Elevate the reaction temperature to 50 °C and stir for 10 hours.

  • Causality: While zinc insertion occurs at low temperatures, the subsequent nucleophilic attack on sterically hindered substrates requires thermal energy to overcome the activation barrier.

Step 5: Quench and Extraction

  • Action: Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

  • Causality: NH₄Cl provides mild, buffered protonation to safely decompose unreacted organozinc species and zinc salts without hydrolyzing sensitive functional groups (e.g., esters) on the newly formed product.

Strategic Applications in Drug Development

The strategic incorporation of the CF₃-CCl₂- motif drastically alters the pharmacokinetic profile of a molecule. In drug development, replacing a hydrogen-rich moiety with this heavily halogenated group increases the XLogP3 (lipophilicity), thereby enhancing blood-brain barrier (BBB) penetration and cellular uptake. Furthermore, the strong C-F bonds block cytochrome P450-mediated oxidative metabolism, significantly extending the half-life of the active pharmaceutical ingredient (API).

References

  • Title: 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane | C2BrCl2F3 | CID 39178 Source: PubChem URL: [Link]

  • Title: US4864052A - 2,2-Dimethylcyclopropane-carboxylic acid derivatives Source: Google Patents URL
  • Title: 1-BROMO-1,1-DICHLORO-2,2,2-TRIFLUOROETHANE Source: NCATS Inxight Drugs URL: [Link]

Exploratory

Thermodynamic Properties and Boiling Point of CAS 354-50-7: A Comprehensive Technical Guide

Executive Summary CAS 354-50-7, chemically identified as 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane, is a highly halogenated aliphatic compound with a rich history in fuel chemistry and a growing footprint in modern phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 354-50-7, chemically identified as 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane, is a highly halogenated aliphatic compound with a rich history in fuel chemistry and a growing footprint in modern pharmaceutical synthesis. For researchers and drug development professionals, understanding the precise thermodynamic properties and reactive behavior of this molecule is critical. This whitepaper provides an authoritative, in-depth analysis of the compound's thermodynamic profile, the causality behind its physical constants, and self-validating experimental protocols for physical characterization.

Chemical Identity and Structural Significance

The molecular architecture of 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane (C₂BrCl₂F₃) is defined by an ethane backbone fully saturated with halogens[1]. The juxtaposition of a strongly electron-withdrawing trifluoromethyl group (-CF₃) adjacent to a highly polarizable dibromochloro/dichlorobromo equivalent (-CBrCl₂) imparts unique thermodynamic stability and specific reactive vulnerabilities. This halogenation pattern dictates not only its macroscopic physical properties (such as its elevated boiling point) but also its microscopic behavior in radical-mediated synthetic pathways.

Thermodynamic Properties & Physical Constants

The quantitative thermodynamic data for CAS 354-50-7 is summarized in the table below.

Thermodynamic / Physical PropertyValueReference
Chemical Formula C₂BrCl₂F₃[1]
Molecular Weight 231.83 g/mol [2]
Boiling Point (1 atm) 69.0 °C – 69.2 °C[3],[2]
Density (at 20 °C) 1.950 g/cm³[2]
Refractive Index (n²⁰D) 1.3977[2]
The Causality of the Boiling Point

At standard atmospheric pressure, CAS 354-50-7 exhibits a boiling point of 69.2 °C[2]. For a two-carbon haloalkane, this boiling point is remarkably high compared to lighter fluorocarbons. This phenomenon is driven by two primary intermolecular forces:

  • Enhanced London Dispersion Forces: The inclusion of heavy, highly polarizable halogens (one bromine and two chlorines) significantly expands the molecule's electron cloud volume. This polarizability facilitates strong, transient induced-dipole interactions.

  • Permanent Dipole Moment: The distinct electronegativity difference between the -CF₃ moiety and the -CBrCl₂ moiety establishes a pronounced permanent molecular dipole across the carbon-carbon bond, leading to strong dipole-dipole attractions that require substantial thermal energy to overcome[2].

Experimental Protocol: Precise Determination of Boiling Point

To ensure absolute scientific integrity and trustworthiness, the determination of thermodynamic properties must rely on self-validating systems. The following step-by-step methodology details the use of a Swietoslawski Ebulliometer to measure the true liquid-vapor equilibrium temperature of CAS 354-50-7, effectively eliminating superheating artifacts.

Step-by-Step Methodology:

  • System Calibration (Self-Validation Phase): Prior to introducing the halocarbon, calibrate the Platinum Resistance Thermometer (PRT) using high-purity reference standards (HPLC-grade water and toluene). Causality: The system is validated as trustworthy only when the measured boiling points of these standards align with established literature values within ±0.01 °C under corrected atmospheric pressure.

  • Sample Introduction: Charge the dry, inert-gas-purged ebulliometer flask with 50 mL of high-purity (>99%) CAS 354-50-7.

  • Thermal Equilibration: Apply controlled heating via a precision heating mantle. The Swietoslawski design utilizes a Cottrell pump to force the boiling liquid and vapor mixture continuously over the thermowell. Causality: This dynamic bathing of the sensor prevents the localized superheating of the liquid phase, ensuring the recorded temperature reflects the true thermodynamic equilibrium.

  • Data Acquisition & Validation: Monitor the condensation rate to maintain a steady reflux (target: 30-40 drops/min). The system achieves a self-validated equilibrium state when the PRT reading fluctuates by less than 0.01 °C over a continuous 15-minute window.

  • Barometric Correction: Record the ambient atmospheric pressure using a NIST-traceable digital barometer. Apply the Antoine equation to normalize the observed boiling point to standard pressure (760 mmHg).

Ebulliometry N1 1. System Calibration (Reference Standards) N2 2. Sample Introduction (CAS 354-50-7) N1->N2 N3 3. Thermal Equilibration (Swietoslawski Ebulliometer) N2->N3 N4 4. Precision Thermometry (Platinum RTD) N3->N4 N5 5. Barometric Correction (Antoine Equation) N4->N5 N6 6. Data Validation (ΔT < 0.01°C) N5->N6

Workflow for ebulliometric boiling point determination of CAS 354-50-7.

Applications and Mechanistic Pathways

Historical Context: Otto Cycle Engine Scavenger

Historically, 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane was utilized as a halocarbon scavenger in Otto cycle engine fuels containing tetraethyl lead[4]. Mechanistic Causality: During combustion, lead anti-knock agents formed non-volatile lead oxides that deposited destructively on engine valves. The addition of CAS 354-50-7 provided a thermally labile source of reactive halogens. At combustion temperatures, the halocarbon decomposed to convert the lead oxides into volatile lead halides (e.g., PbBr₂, PbCl₂), which were then efficiently exhausted from the combustion chamber[4].

Modern Utility: Fluorinated Building Block in Drug Development

In contemporary pharmaceutical research, polyhalogenated ethanes are critical for incorporating fluorinated motifs into Active Pharmaceutical Ingredients (APIs) to enhance metabolic stability and lipophilicity. Mechanistic Causality: The C-Br bond in CAS 354-50-7 is homolytically the weakest bond in the molecule. Under targeted radical initiation (via photoredox catalysis or thermal initiators), the C-Br bond selectively cleaves to generate a highly electrophilic •CCl₂CF₃ radical. This intermediate readily participates in Atom Transfer Radical Addition (ATRA) across unactivated olefins, allowing for the precise installation of the dichlorotrifluoroethyl group into complex molecular scaffolds.

Synthesis S1 CAS 354-50-7 (CF3-CBrCl2) S2 Radical Initiation (C-Br Cleavage) S1->S2 S3 •CCl2CF3 Radical Intermediate S2->S3 S4 ATRA Reaction (Olefin Addition) S3->S4 S5 Fluorinated API Building Block S4->S5

Radical-mediated synthetic pathway utilizing CAS 354-50-7 as a fluorinated building block.
Environmental and Analytical Considerations

Given its highly fluorinated nature, CAS 354-50-7 falls under the broader classification of Per- and Polyfluoroalkyl Substances (PFAS)[5]. The robust C-F bonds that provide chemical stability also render the molecule highly resistant to environmental degradation. Consequently, monitoring trace levels of this compound in water matrices requires advanced analytical techniques, such as LC-MS/MS utilizing non-fluorinated (e.g., PEEK) solvent lines to prevent background contamination and achieve ultra-low limits of detection[5].

Conclusion

CAS 354-50-7 (1-Bromo-1,1-dichloro-2,2,2-trifluoroethane) is a compound defined by its dense halogenation, which directly dictates its elevated boiling point of 69.2 °C and its specific reactive pathways. By employing self-validating thermodynamic profiling and understanding the causality behind its radical cleavage, researchers can effectively harness this molecule for advanced API synthesis while navigating the stringent analytical requirements of modern environmental monitoring.

References

  • 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane | CAS 354-50-7 | SCBT Source: scbt.com URL:1

  • 354-50-7 Cas No. | 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane - Apollo Scientific Source: apolloscientific.co.uk URL:3

  • "Fluorinated Aliphatic Compounds". In: Kirk-Othmer Encyclopedia of Chemical Technology Source: softbeam.net URL:2

  • Current Challenges in Monitoring Low Contaminant Levels of Per- and Polyfluoroalkyl Substances in Water Matrices in the Field - PMC Source: nih.gov URL:5

  • US2784160A - Otto cycle engine fuels and lubricants containing halohydrocarbon Source: google.com (Google Patents) URL:4

Sources

Foundational

1H and 19F NMR Spectroscopy of 1-Bromo-1,1-Dichlorotrifluoroethane: A Comprehensive Analytical Guide

In the realm of fluorinated anesthetics and their synthetic precursors, analytical precision is paramount. 1-bromo-1,1-dichloro-2,2,2-trifluoroethane (CAS 354-50-7), structurally defined as CF3​CBrCl2​ , is a heavily sub...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of fluorinated anesthetics and their synthetic precursors, analytical precision is paramount. 1-bromo-1,1-dichloro-2,2,2-trifluoroethane (CAS 354-50-7), structurally defined as CF3​CBrCl2​ , is a heavily substituted halocarbon frequently encountered as a reagent in cyclopropane derivative synthesis[1] and as a known impurity in the production of the anesthetic Halothane (Halothane EP Impurity I)[2].

As a Senior Application Scientist, I frequently observe analytical bottlenecks arising from a misunderstanding of fully halogenated molecular architectures. This whitepaper establishes a self-validating nuclear magnetic resonance (NMR) framework for the characterization of CF3​CBrCl2​ , explaining the causality behind the spin dynamics and establishing robust protocols for drug development professionals.

Molecular Anatomy and the 1H NMR Paradox

A common pitfall in the analytical characterization of highly halogenated ethanes is the blind execution of standard 1H NMR protocols. The nomenclature "1-bromo-1,1-dichlorotrifluoroethane" can be deceptive, as the "ethane" parent name implies a hydrogen-bearing carbon backbone.

However, an anatomical analysis of C2​BrCl2​F3​ reveals the causality behind its NMR behavior: the ethane backbone ( C2​ ) has a maximum valency of six. The substituents—three fluorines, two chlorines, and one bromine ( 3+2+1=6 )—occupy all available binding sites. There are zero protons in this molecule.

The Zero-Background Purity Assay

Because the theoretical and practical 1H NMR chemical shift for this compound is non-existent, the 1H spectrum serves a different, highly valuable purpose: a zero-background purity assay . In a self-validating analytical system, running a 1H NMR on CF3​CBrCl2​ acts as an internal negative control. Any resonance observed in the 1H spectrum (excluding the solvent lock and reference standards) is an absolute confirmation of protonated contamination. For instance, the presence of Halothane ( CF3​CHBrCl ), a structural analog, will immediately reveal itself via a characteristic 1H quartet around 5.8 ppm.

Impurity_Tree A 1H NMR Spectrum of CF3CBrCl2 B No Peaks Observed (Flat Baseline) A->B C Peaks Observed (e.g., ~5.8 ppm) A->C D Ultra-Pure Sample (Zero Protons) B->D E Protonated Impurity (e.g., CF3CHBrCl) C->E

Decision tree utilizing 1H NMR as a zero-background purity assay.

19F NMR Spectroscopy: Chemical Shifts and Spin Dynamics

Unlike the blank 1H spectrum, the 19F NMR spectrum of CF3​CBrCl2​ provides direct structural confirmation. The spectrum is characterized by a single, sharp resonance.

Causality of the Singlet

The simplicity of the spectrum is dictated by the spin dynamics of the adjacent −CBrCl2​ group. While bromine ( 79Br , 81Br ) and chlorine ( 35Cl , 37Cl ) possess nuclear spin, they are quadrupolar nuclei ( I>1/2 ). In liquid-state NMR, their rapid quadrupolar relaxation effectively decouples them from the adjacent fluorine atoms, preventing any observable scalar ( J ) coupling. Furthermore, because there are no protons or other fluorines on the adjacent carbon, the three magnetically equivalent fluorine atoms of the −CF3​ group resonate as a sharp singlet .

Chemical Shift Derivation

Historical data from foundational organic chemistry literature places the 19F chemical shift of CF3​CBrCl2​ at 1.8 ppm upfield relative to external Trifluoroacetic acid (TFA)[3]. Given that TFA typically resonates at -76.55 ppm relative to Trichlorofluoromethane ( CFCl3​ ), the standardized chemical shift for the −CF3​ group in CF3​CBrCl2​ is calculated as -78.35 ppm .

Quantitative Data Summary

Table 1: NMR Parameters for 1-bromo-1,1-dichloro-2,2,2-trifluoroethane

NucleusChemical Shift (ppm)MultiplicityCoupling Constant ( J )Structural Assignment
1 H N/A (No Protons)N/AN/ANone
19 F -78.35 (vs CFCl3​ )SingletN/A −CF3​
13 C ~122.0Quartet 1JCF​≈280 Hz −CF3​
13 C ~65.0Quartet 2JCF​≈38 Hz −CBrCl2​

Self-Validating Experimental Protocol

To ensure data integrity and trustworthiness, the following step-by-step methodology utilizes a dual-channel acquisition workflow. This ensures that the structural confirmation ( 19F ) and the purity validation ( 1H ) are derived from the exact same sample state.

Step 1: Sample Preparation

  • Weigh 25-30 mg of CF3​CBrCl2​ into a standard 5 mm NMR tube.

  • Dissolve the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ). The deuterium provides the necessary frequency lock for the spectrometer.

  • Add 0.1% v/v Trichlorofluoromethane ( CFCl3​ ) as an internal reference standard for the 19F acquisition.

Step 2: Probe Tuning & Matching

  • Insert the sample and lock onto the CDCl3​ deuterium signal.

  • Tune and match the NMR probe to the 1H frequency (e.g., 400 MHz) and the 19F frequency (e.g., 376 MHz) to maximize signal-to-noise ratio.

Step 3: 1H NMR Purity Assay Acquisition

  • Parameters: Set Spectral Width (SW) to 15 ppm (-2 to 13 ppm). Set Number of Scans (NS) = 16.

  • Causality: A standard relaxation delay (D1) of 2 seconds is sufficient here, as we are only screening for protonated trace impurities.

  • Validation: Confirm a flat baseline. The only acceptable peaks are the CHCl3​ residual solvent peak at 7.26 ppm and TMS at 0.00 ppm (if added).

Step 4: 19F NMR Structural Acquisition

  • Parameters: Set SW to 250 ppm, centered at -100 ppm. Set NS = 16.

  • Causality: Fluorine nuclei in small, highly halogenated molecules often exhibit long longitudinal relaxation times ( T1​ ). Set the relaxation delay (D1) to ≥3 seconds to ensure complete relaxation between pulses, which is critical if quantitative integration against an internal standard is required.

  • Execution: Acquire the spectrum without 1H decoupling, as the target molecule contains no protons to decouple.

Step 5: Data Processing

  • Apply a 0.3 Hz exponential window function (line broadening) prior to Fourier transformation to enhance the signal-to-noise ratio without compromising the resolution of the singlet.

  • Phase and baseline correct the spectrum.

  • Reference the CFCl3​ internal standard peak to exactly 0.00 ppm. The target −CF3​ peak will appear at approximately -78.35 ppm.

NMR_Workflow A Sample Prep CF3CBrCl2 in CDCl3 B 1H NMR Acquisition (Impurity Screening) A->B C 19F NMR Acquisition (CFCl3 Reference) A->C D Data Processing (Fourier Transform & Phasing) B->D C->D E Signal Analysis Singlet at ~ -78.35 ppm D->E

Workflow for dual-channel NMR analysis of fully halogenated ethanes.

References

  • 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane | C2BrCl2F3 | CID 39178, PubChem,[Link]

  • The Journal of Organic Chemistry 1978 Volume 43 no 14, Department of Science Service (DSS),[Link]

  • US4864052A - 2,2-Dimethylcyclopropane-carboxylic acid derivatives, Google P

Sources

Exploratory

Physical Chemistry and Stability Profile of 1-Bromo-1,1-dichlorotrifluoroethane: A Comprehensive Technical Guide

Executive Summary 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane (CAS 354-50-7), structurally denoted as CF₃CBrCl₂, is a highly halogenated, volatile alkane[1]. In the realm of pharmaceutical drug development and quality ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Bromo-1,1-dichloro-2,2,2-trifluoroethane (CAS 354-50-7), structurally denoted as CF₃CBrCl₂, is a highly halogenated, volatile alkane[1]. In the realm of pharmaceutical drug development and quality assurance, it is critically monitored as Halothane EP Impurity I [2]. Beyond its role as a process impurity, its unique reactivity profile makes it a valuable synthetic intermediate, particularly in the zinc-mediated production of cyclopropanecarboxylic acid derivatives[3].

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, mechanistic deep-dive into the physicochemical properties, degradation pathways, and the rigorous analytical workflows required for the precise quantification of this compound.

Physical Chemistry Profile

The physicochemical behavior of 1-bromo-1,1-dichlorotrifluoroethane is governed by the dense steric packing and intense electronegativity of its halogen substituents. The molecule lacks any hydrogen atoms, rendering it highly resistant to standard oxidative pathways but uniquely susceptible to specific radical-initiated mechanisms.

Table 1: Physicochemical Properties and Mechanistic Significance
PropertyValueCausality / Significance in Formulation
Molecular Formula C₂BrCl₂F₃Fully halogenated; lacks abstractable protons, enhancing baseline oxidative stability[1].
Molecular Weight 231.82 g/mol High mass relative to size contributes to elevated density and low vapor pressure compared to non-halogenated analogs[1].
XLogP3 3.4Highly lipophilic; dictates partitioning behavior in biological membranes and dictates strong retention on non-polar chromatographic stationary phases[1].
Topological Polar Surface Area 0 ŲComplete absence of hydrogen-bond donors/acceptors; intermolecular interactions rely entirely on London dispersion forces and dipole-dipole interactions[1].
Physical State (Standard Temp) Volatile LiquidIntermolecular dispersion forces are maximized by the highly polarizable bromine and chlorine atoms, keeping it liquid at room temperature.

Stability Profile and Degradation Mechanisms

The stability of CF₃CBrCl₂ is fundamentally dictated by its bond dissociation energies (BDE). The molecule contains three types of carbon-halogen bonds: C-F (~485 kJ/mol), C-Cl (~330 kJ/mol), and C-Br (~280 kJ/mol).

Mechanistic Causality: Because the C-Br bond possesses the lowest activation energy for homolytic cleavage, it serves as the primary initiation site for both photolytic and thermal degradation. Upon exposure to UV radiation ( ) or extreme thermal stress, the C-Br bond cleaves to form a bromine radical (Br•) and an electrophilic CF₃CCl₂• radical. The electron-withdrawing CF₃ group destabilizes adjacent carbocations but provides slight inductive stabilization to this radical intermediate. Once formed, the radical can either abstract a hydrogen atom from surrounding solvent matrices or undergo β -fluoride elimination to yield highly reactive olefins.

Degradation A CF3CBrCl2 (Halothane Impurity I) B CF3CCl2• + Br• (Radical Pair) A->B hν (UV) / Δ C CF3CHCl2 (Hydrogen Abstraction) B->C + RH (Solvent) D CF2=CCl2 (β-Fluoride Elimination) B->D - F•

Photochemical and thermal degradation pathways of 1-bromo-1,1-dichlorotrifluoroethane.

Analytical Workflows & Experimental Protocols

Because fully halogenated compounds like CF₃CBrCl₂ lack UV chromophores active above 210 nm, conventional HPLC-UV is inadequate for impurity profiling. Instead, Gas Chromatography coupled with Electron Ionization Mass Spectrometry and Flame Ionization Detection (GC-EI-MS/FID) is the gold standard.

Protocol 1: Photolytic Forced Degradation Study

This protocol is designed to map the degradation kinetics of Halothane EP Impurity I under ICH Q1B guidelines.

  • Sample Preparation: Aliquot 5 mL of CF₃CBrCl₂ standard (or Halothane matrix spiked with the impurity) into quartz vials.

    • Causality: Quartz is transparent to UV light down to 200 nm (unlike standard borosilicate glass), ensuring the sample is exposed to the full actinic spectrum necessary to cleave the C-Br bond.

  • Irradiation: Place the vials in a photostability chamber equipped with Xenon arc lamps. Calibrate the chamber to provide an overall illumination of 1.2 million lux hours and an integrated near-UV energy of 200 Watt hours/square meter.

  • Quenching & Extraction: Post-irradiation, immediately transfer the samples to amber vials and store at -20°C to halt secondary radical propagation.

    • Self-Validation: Run a "dark control" (a foil-wrapped quartz vial) simultaneously. Comparing the irradiated sample against the dark control isolates purely photolytic effects from ambient thermal degradation.

  • Analysis: Analyze the headspace and liquid phase via GC-MS to identify radical recombination products or elimination products.

Protocol 2: GC-MS/FID Quantification Workflow

This workflow ensures high-fidelity separation and quantification of CF₃CBrCl₂ from the bulk active pharmaceutical ingredient (API).

  • Column Selection: Install a mid-polarity capillary column (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane, 30m x 0.25mm x 1.4µm).

    • Causality: The thick stationary phase film (1.4 µm) increases the retention of highly volatile halocarbons, preventing them from co-eluting with the solvent front.

  • Inlet Parameters: Set the inlet to 200°C with a split ratio of 50:1.

    • Causality: The high split ratio prevents detector saturation and column overloading by the primary Halothane matrix, allowing the trace Impurity I to be quantified within the detector's linear dynamic range.

  • Oven Temperature Program: Isothermal hold at 40°C for 5 minutes, then ramp at 10°C/min to 150°C.

    • Causality: The initial low temperature focuses the volatile analytes at the head of the column, maximizing theoretical plates and peak sharpness.

  • Detection (Split-Flow): Route the column effluent through a microfluidic splitter to an MS and an FID.

    • Self-Validation: Use the MS for spectral confirmation (monitoring the m/z 151 [CF₃CCl₂]⁺ base peak) and the FID for unbiased carbon-count quantification. Calibrate the FID response using certified reference standards of Impurity I to establish a Relative Response Factor (RRF) against the main API.

AnalyticalWorkflow N1 Sample Preparation (Halothane Matrix) N2 Gas Chromatography (Capillary Column) N1->N2 N3 Mass Spectrometry (EI) (Structural Elucidation) N2->N3 Splitter N4 Flame Ionization (FID) (Quantification) N2->N4 Splitter N5 Data Integration (Impurity Profiling) N3->N5 N4->N5

GC-MS/FID analytical workflow for the quantification of Halothane EP Impurity I.

References

1.[1] Title: 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane | C2BrCl2F3 | CID 39178 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

2.[2] Title: Halothane EP Impurity I (QCC Cat No.: QH011309) Source: Quality Control Chemicals Inc. URL: [Link]

3.[3] Title: US Patent 4864052A - 2,2-Dimethylcyclopropane-carboxylic acid derivatives Source: Google Patents URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for GC-MS Analysis of 1-Bromo-1,1-dichlorotrifluoroethane in Environmental Samples

Introduction and Mechanistic Rationale The accurate quantification of halogenated volatile organic compounds (VOCs) in environmental matrices is a critical component of ecological monitoring and regulatory compliance. 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The accurate quantification of halogenated volatile organic compounds (VOCs) in environmental matrices is a critical component of ecological monitoring and regulatory compliance. 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane (CAS 354-50-7) is a highly fluorinated, halogenated organic compound with a molecular weight of 231.83 g/mol [1]. Due to its extremely low boiling point of approximately 69.2 °C[2], traditional sample preparation techniques such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are fundamentally flawed for this analyte; the evaporative concentration steps required in these methods lead to near-total analyte loss.

To circumvent this, this protocol employs Purge-and-Trap (P&T) Gas Chromatography-Mass Spectrometry (GC-MS) , grounded in the principles of U.S. EPA Methods 8260 and 524.3[3][4].

The Causality of the Method: P&T exploits Henry's Law by bubbling an inert gas (Helium or Nitrogen) through the aqueous matrix, driving the volatile 1-bromo-1,1-dichlorotrifluoroethane into the vapor phase. The vapor is swept onto a multi-bed sorbent trap (typically containing Tenax, silica gel, and carbon) which retains the VOCs while allowing the purge gas to vent. Rapid thermal desorption then transfers the concentrated analyte as a narrow band directly into the GC column. A 624-type stationary phase (6% cyanopropylphenyl / 94% dimethyl polysiloxane) is specifically selected because its mid-polarity provides optimal dipole-dipole interactions for halogenated VOCs, ensuring sharp peak shapes and baseline resolution from the solvent front[3].

Experimental Design & Self-Validating System

A hallmark of robust environmental analysis is the implementation of a self-validating system. Every sample analyzed under this protocol acts as its own quality control checkpoint through a triad of interlocking standards:

  • Hardware Validation (BFB Tuning): Before any sample is run, the mass spectrometer must be tuned using 4-Bromofluorobenzene (BFB). This ensures the ion source optics and quadrupole mass filter are correctly resolving standard isotope ratios, preventing false negatives due to instrument drift[3].

  • Extraction Efficiency (Surrogate Standards): Surrogate standards (e.g., Dibromofluoromethane and Toluene-d8) are spiked into every blank, calibration standard, and field sample prior to purging. Because their chemical behavior mimics the target analyte, their percent recovery mathematically validates the physical extraction efficiency of the P&T cycle for that specific matrix.

  • Instrumental Stability (Internal Standards): Internal standards (e.g., Fluorobenzene and 1,4-Dichlorobenzene-d4) are injected automatically by the autosampler immediately prior to the purge step. Quantitation is performed using Relative Response Factors (RRF), which mathematically nullifies run-to-run variations in MS ionization efficiency or purge gas flow rates.

Step-by-Step Methodology

Sample Collection and Preservation
  • Collect environmental water samples in 40 mL volatile organic analysis (VOA) vials with Teflon-lined septa, ensuring zero headspace (no air bubbles) to prevent the volatilization of 1-bromo-1,1-dichlorotrifluoroethane into the trapped air.

  • Add 25 mg of ascorbic acid to the vial prior to collection to instantly reduce residual free chlorine, preventing artifactual halogenation reactions during transit[5].

  • Acidify the sample to pH < 2 using 4 drops of 1:1 Hydrochloric acid (HCl) or maleic acid to halt microbial degradation of the organic analytes[5].

  • Store samples at 4 °C and analyze within 14 days.

Calibration Standard Preparation
  • Prepare a primary stock solution of 1-bromo-1,1-dichloro-2,2,2-trifluoroethane (Purity ≥96%) in purge-and-trap grade methanol.

  • Prepare a secondary working standard by diluting the stock into reagent water to create a 9-point calibration curve ranging from 0.2 µg/L to 50 µg/L[5].

  • Prepare the Internal Standard/Surrogate Standard (IS/SS) mix in methanol at a concentration of 10 µg/mL.

Purge-and-Trap (P&T) Extraction
  • Transfer a 5 mL (or 25 mL for ultra-trace analysis) aliquot of the sample into the P&T sparge vessel.

  • The autosampler automatically spikes 5 µL of the IS/SS mix into the sample.

  • Purge the sample with ultra-high purity Helium at 40 mL/min for 11 minutes at ambient temperature[3].

  • Execute a "Dry Purge" for 1 minute to sweep excess water vapor from the trap. This moisture control step is critical to prevent water from entering the MS, which causes source oxidation and poor chromatography for early-eluting gases[6].

  • Rapidly heat the trap to 245 °C for 2 minutes while backflushing with carrier gas to desorb the analytes onto the GC column[3].

  • Bake the trap at 280 °C for 2 minutes to eliminate carryover.

GC-MS Analysis
  • Operate the GC with a 624-type capillary column (30 m × 0.25 mm ID × 1.4 µm film thickness)[3].

  • Set the GC oven program: Initial hold at 40 °C for 2 minutes, ramp at 10 °C/min to 170 °C, then ramp at 50 °C/min to 240 °C (hold for 2 minutes)[3].

  • Operate the Mass Spectrometer in Electron Ionization (EI) mode at 70 eV.

  • For maximum sensitivity, utilize Selected Ion Monitoring (SIM) mode. For 1-bromo-1,1-dichloro-2,2,2-trifluoroethane, monitor the primary quantitation ion m/z 151 ([M-Br]⁺), and qualifier ions m/z 153 (chlorine isotope) and m/z 69 (CF₃⁺).

Quantitative Data & Parameter Summaries

Table 1: Purge-and-Trap (P&T) Operational Parameters

ParameterSetting / ValueRationale
Purge Gas & Flow Helium, 40 mL/minOptimal kinetic transfer of VOCs from aqueous to gas phase.
Purge Time 11 minutesEnsures >95% extraction efficiency for halogenated VOCs.
Dry Purge 1 min at 40 mL/minRemoves interstitial water vapor from the sorbent trap.
Desorb Temp & Time 245 °C for 2.0 minRapid thermal expansion creates a sharp injection band.
Bake Temp & Time 280 °C for 2.0 minCleans the trap to prevent high-concentration carryover.

Table 2: GC-MS Analytical Parameters

ParameterSetting / Value
Column Rxi-624Sil MS (30 m × 0.25 mm × 1.4 µm)
Carrier Gas Helium at 1.0 mL/min (Constant Flow)
Split Ratio 1:40 (Adjustable based on matrix contamination)
MS Source Temp 230 °C
MS Quad Temp 150 °C
Target Analyte Ions Quant: m/z 151 | Qualifiers: m/z 153, 69

Table 3: Self-Validating Quality Control (QC) Criteria

QC MetricAcceptance CriteriaCorrective Action if Failed
BFB Tune Meets EPA 8260 relative abundance criteriaClean MS source, retune quadrupole.
Initial Calibration %RSD ≤ 20% or R² ≥ 0.995Perform inlet maintenance, remake standards.
Surrogate Recovery 75% – 125% recoveryRe-extract sample; check for matrix interference.
Internal Standard Area -50% to +100% of mid-point standardDilute sample (matrix suppression) or check syringe.

Workflow Visualization

PT_GCMS_Workflow S1 Environmental Sample (Water/Soil) S2 Purge Phase (He at 40 mL/min) S1->S2 Spiked with IS/SS S3 Adsorption Trap (Tenax/Silica Gel/Carbon) S2->S3 Volatiles Transferred S4 Thermal Desorption (245°C for 2 min) S3->S4 Rapid Heating S5 Gas Chromatography (624-type Column) S4->S5 Carrier Gas Flow S6 Mass Spectrometry (EI, SIM/Scan Mode) S5->S6 Analyte Elution S7 Data Analysis & Quantitation S6->S7 m/z Integration

Workflow of Purge-and-Trap (P&T) GC-MS for Volatile Organic Compound Analysis.

References

  • PubChem. 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane | C2BrCl2F3 | CID 39178. National Center for Biotechnology Information. Available at:[Link]

  • SCION Instruments. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. Available at:[Link]

  • Chromatography Online. U.S. EPA Method 524.3 for Analysis of Volatile Organic Compounds (VOCs) in Finished Drinking Water. Available at:[Link]

  • Agilent Technologies. US EPA Method 524.3 with the Tekmar Lumin P&T Concentrator and Agilent 7890B GC and 5977A MSD System. Available at:[Link]

  • Agilent Technologies. US EPA Method 8260 With the Tekmar Lumin and the Agilent 7890B GC/5977A MS. Available at:[Link]

Sources

Application

How to use 1-bromo-1,1-dichlorotrifluoroethane as a precursor in organic synthesis

Application Note: Utilizing 1-Bromo-1,1-dichlorotrifluoroethane ( CF3​CCl2​Br ) as a Precursor in Organic Synthesis Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Agrochemical Development Profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 1-Bromo-1,1-dichlorotrifluoroethane ( CF3​CCl2​Br ) as a Precursor in Organic Synthesis

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Agrochemical Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The incorporation of fluorinated motifs into organic molecules is a cornerstone strategy in drug discovery and agrochemical development, profoundly impacting lipophilicity, metabolic stability, and binding affinity. 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane ( CF3​CCl2​Br ) serves as a highly versatile, bifunctional halocarbon building block. Unlike fully fluorinated analogs, the presence of the gem-dichloro group provides a unique synthetic handle for post-coupling modifications, such as dehydrohalogenation to yield trifluoromethylated alkenes or cyclopropanation sequences[1].

This application note details the mechanistic pathways, causal experimental design, and validated protocols for utilizing CF3​CCl2​Br in both nucleophilic organozinc additions (Barbier-type) and radical-mediated Atom Transfer Radical Additions (ATRA) [2].

Physicochemical Profile & Reactivity Dynamics

Understanding the physical properties of CF3​CCl2​Br is critical for experimental design. Its low boiling point necessitates specific handling procedures to prevent reagent loss during exothermic activation steps[3].

Table 1: Physicochemical Properties of CF3​CCl2​Br

PropertyValueExperimental Implication
CAS Number 354-50-7Standard identifier for procurement[3].
Molecular Formula C2​BrCl2​F3​ Contains three distinct halogen types, allowing orthogonal reactivity[3].
Molecular Weight 231.82 g/mol High density; will form the bottom layer in aqueous biphasic extractions.
Boiling Point ~46 °CCritical: Highly volatile. Reactions must be equipped with reflux condensers; reagent should be pre-chilled before transfer[4].
Bond Dissociation C-Br < C-Cl < C-FThe C-Br bond is selectively cleaved via Single-Electron Transfer (SET) or metal insertion[2].

Mechanistic Pathways

CF3​CCl2​Br can be activated via two primary orthogonal pathways, depending on the reaction environment and the choice of catalyst/mediator.

The Organozinc (Barbier-Type) Pathway

In the presence of zero-valent zinc ( Zn0 ), the C-Br bond undergoes oxidative addition to form a transient organozinc carbenoid species ( CF3​CCl2​ZnBr ). This intermediate acts as a potent nucleophile, readily attacking electrophilic carbonyl carbons (aldehydes or ketones) to form fluorinated alcohols[1].

Causality Check: Why use a Barbier (one-pot) approach rather than a Grignard approach? The CF3​CCl2−​ anion is prone to rapid α -elimination of chloride to form a transient, highly reactive difluorohalo-olefin. By generating the organozinc species in situ in the presence of the electrophile, the nucleophilic addition outcompetes the decomposition pathway.

G A CF3CCl2Br (Precursor) C [CF3CCl2-Zn-Br] Organozinc Intermediate A->C Insertion (0-50°C) B Zn(0) Dust in DMF B->C E CF3CCl2-CH(OH)-R (Fluorinated Alcohol) C->E Nucleophilic Addition D R-CHO (Aldehyde) D->E

Caption: Zinc-mediated Barbier-type addition of CF3CCl2Br to aldehydes.

Single-Electron Transfer (SET) Radical Pathway

Under photoredox catalysis or thermal initiation, CF3​CCl2​Br accepts an electron, triggering mesolytic cleavage of the C-Br bond to eject a bromide anion and generate the electrophilic CF3​CCl2∙​ radical. This radical rapidly adds across unactivated alkenes in an ATRA mechanism[2].

G A CF3CCl2Br C CF3CCl2• Radical A->C Single Electron Transfer (-Br⁻) F CF3CCl2-CH2-CH(Br)-R ATRA Product A->F Chain Propagation B SET Initiator (e.g., Photoredox/Metal) B->C E CF3CCl2-CH2-CH(•)-R Carbon-Centered Radical C->E Addition to Double Bond D Alkene (R-CH=CH2) D->E E->F Halogen Abstraction from Precursor

Caption: Single-Electron Transfer (SET) mediated Atom Transfer Radical Addition (ATRA).

Experimental Protocols

Protocol A: Zinc-Mediated Synthesis of 2,2-Dichloro-3,3,3-trifluoro-1-substituted-propan-1-ols

This protocol adapts the methodology utilized in the synthesis of pyrethroid insecticide precursors (e.g., 2,2-dimethylcyclopropanecarboxylic acid derivatives)[1].

Reagents Required:

  • CF3​CCl2​Br : 1.50 equivalents (Pre-chilled to 4 °C)

  • Target Aldehyde: 1.00 equivalent

  • Zinc Dust (<10 micron): 1.50 equivalents

  • Anhydrous N,N-Dimethylformamide (DMF): 0.2 M relative to aldehyde

  • Trimethylsilyl chloride (TMSCl): 0.05 equivalents (for Zn activation)

Step-by-Step Methodology:

  • Zinc Activation: To an oven-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add Zinc dust (1.50 eq) and anhydrous DMF. Add TMSCl (0.05 eq) and stir at room temperature for 15 minutes.

    • Scientific Rationale: Zinc dust is passivated by a thin layer of ZnO . TMSCl scavenges this oxide layer, exposing the highly reactive Zn0 surface necessary for efficient C-Br insertion.

  • Electrophile Addition: Cool the suspension to 0 °C using an ice-water bath. Add the target aldehyde (1.00 eq) via syringe.

  • Precursor Addition: Using a pre-chilled, gas-tight syringe, add CF3​CCl2​Br (1.50 eq) dropwise over 15–20 minutes.

    • Scientific Rationale: The formation of the organozinc species is exothermic. Because CF3​CCl2​Br boils at ~46 °C, rapid addition will cause the solvent to boil, leading to the evaporative loss of the fluorinated precursor and depressing the yield[3].

  • Reaction Propagation: Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature (or up to 50 °C for sterically hindered aldehydes) and stir for 4–10 hours[1].

  • Quench & Workup: Cool to 0 °C and carefully quench with saturated aqueous NH4​Cl (gas evolution will occur). Extract the aqueous layer with Diethyl Ether ( ). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

Protocol B: Photoredox-Catalyzed ATRA to Terminal Alkenes

This protocol is designed for the regioselective addition of the CF3​CCl2​− group to unactivated olefins.

Reagents Required:

  • CF3​CCl2​Br : 2.00 equivalents

  • Terminal Alkene: 1.00 equivalent

  • [Ru(bpy)3​]Cl2​ : 1 mol% (Photocatalyst)

  • Ascorbic Acid / Sodium Ascorbate: 1.50 equivalents (Sacrificial Reductant)

  • Solvent: Degassed Methanol/Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the alkene, [Ru(bpy)3​]Cl2​ , and the reductant in the solvent mixture.

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles.

    • Scientific Rationale: Molecular oxygen ( O2​ ) is a potent triplet quencher. If present, it will deactivate the excited state of the Ruthenium catalyst and intercept the CF3​CCl2∙​ radical to form peroxy species, completely halting the desired ATRA pathway.

  • Precursor Addition: Backfill with Argon and add CF3​CCl2​Br via syringe.

  • Irradiation: Irradiate the reaction mixture with a 450 nm blue LED array at room temperature for 12 hours.

  • Workup: Dilute with water and extract with Dichloromethane. Purify the resulting halogenated alkane via silica gel flash chromatography.

Troubleshooting & Optimization Matrix

Table 2: Common Failure Modes and Corrective Actions

ObservationMechanistic CauseCorrective Action
Low Yield in Barbier Reaction Premature decomposition of the organozinc intermediate ( α -elimination).Strictly maintain 0 °C during addition. Ensure DMF is rigorously anhydrous.
Recovery of Unreacted Aldehyde Zinc surface passivation preventing insertion into the C-Br bond.Increase TMSCl to 0.1 eq or wash Zinc dust with 1M HCl, water, ethanol, and ether prior to use.
Formation of Homocoupled Products Radical recombination outcompeting addition to the alkene (in ATRA).Decrease the concentration of the reaction. Ensure the alkene is present in excess relative to the instantaneous radical concentration.

References

  • Matsuo, N., et al. "2,2-Dimethylcyclopropane-carboxylic acid derivatives." US Patent 4864052A, Google Patents, 1989.
  • National Center for Biotechnology Information. "1-Bromo-1,1-dichloro-2,2,2-trifluoroethane." PubChem Compound Summary for CID 39178. Available at:[Link]

  • Furin, G. G. "Some new aspects in the application of perfluoroalkyl halides in the synthesis of fluorine-containing organic compounds." Russian Chemical Reviews, vol. 69, no. 6, 2000, pp. 491-522. Available at:[Link]

Sources

Method

The Synthetic Chemist's Guide to Trifluoromethylation using 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane

Introduction: The Trifluoromethyl Group and the Quest for Efficient Synthesis The trifluoromethyl (CF₃) group has become a cornerstone in modern medicinal chemistry, agrochemicals, and materials science. Its unique elect...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Trifluoromethyl Group and the Quest for Efficient Synthesis

The trifluoromethyl (CF₃) group has become a cornerstone in modern medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties, including high electronegativity and metabolic stability, can dramatically enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] Consequently, the development of efficient and versatile reagents for the introduction of the CF₃ moiety is a field of intense research. While a variety of powerful trifluoromethylating agents have been developed, the search for cost-effective and readily accessible alternatives continues.

This technical guide focuses on the synthetic applications of 1-bromo-1,1-dichloro-2,2,2-trifluoroethane, a polyhalogenated alkane with significant potential as a source of the trifluoromethyl radical. Although less common in the literature than other contemporary reagents, its structural features suggest a rich and underexplored reactivity profile. This document will provide a comprehensive overview of its properties, safety considerations, and detailed protocols for its use in the synthesis of valuable trifluoromethylated derivatives.

Physicochemical Properties and Safety Considerations

1-Bromo-1,1-dichloro-2,2,2-trifluoroethane (C₂BrCl₂F₃) is a dense, non-flammable liquid. A thorough understanding of its properties and safe handling procedures is paramount for its use in a research setting.

PropertyValue
CAS Number 354-50-7
Molecular Formula C₂BrCl₂F₃
Molecular Weight 231.82 g/mol [3]
Appearance Colorless liquid
Boiling Point ~76-78 °C
Density ~1.87 g/cm³

Safety and Handling:

  • Hazard Statements: Causes skin irritation and serious eye irritation.[3] May cause respiratory irritation.

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only outdoors or in a well-ventilated area.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Core Reactivity: A Source of the Trifluoromethyl Radical

The primary synthetic utility of 1-bromo-1,1-dichloro-2,2,2-trifluoroethane stems from its ability to serve as a precursor to the trifluoromethyl radical (•CF₃). The carbon-bromine bond is the weakest linkage in the molecule and can undergo homolytic cleavage under appropriate initiation conditions, such as UV irradiation or the use of a radical initiator.

Caption: Homolytic cleavage of the C-Br bond in 1-bromo-1,1-dichloro-2,2,2-trifluoroethane to generate a trifluoromethyl radical.

Once generated, the highly reactive and electrophilic •CF₃ radical can participate in a variety of transformations, most notably addition reactions to unsaturated systems.[4]

Application Note 1: Radical Addition to Alkenes and Alkynes

The addition of the trifluoromethyl radical across carbon-carbon double and triple bonds is a powerful method for the synthesis of complex trifluoromethylated alkanes and alkenes, respectively. This transformation is particularly valuable as it allows for the simultaneous introduction of a trifluoromethyl group and a bromine atom, which can be further functionalized.

General Reaction Scheme:

Caption: General scheme for the radical addition of 1-bromo-1,1-dichloro-2,2,2-trifluoroethane to an alkene.

Detailed Protocol: Photochemically-Initiated Radical Addition to 1-Octene

This protocol is adapted from established procedures for the radical addition of similar polyhalogenated alkanes to alkenes.[5][6] Optimization may be required for different substrates.

Materials:

  • 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane

  • 1-Octene

  • Anhydrous dichloromethane (DCM)

  • Quartz reaction vessel with a magnetic stirrer

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a quartz reaction vessel equipped with a magnetic stir bar, dissolve 1-octene (1.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL).

  • Addition of Reagent: Add 1-bromo-1,1-dichloro-2,2,2-trifluoroethane (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Degassing: Purge the solution with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.

  • Initiation: While maintaining a positive pressure of inert gas, place the reaction vessel approximately 10-15 cm from the UV lamp and begin irradiation.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 1-bromo-1,1-dichloro-3-(trifluoromethyl)nonane.

ParameterRecommended Condition
Substrate 1-Octene
Reagent 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane
Solvent Dichloromethane (DCM)
Initiator UV irradiation
Temperature Room Temperature
Reaction Time 2-8 hours (monitor by TLC/GC-MS)
Expected Yield Moderate to good (requires optimization)

Application Note 2: Synthesis of α-Trifluoromethyl Ketones

α-Trifluoromethyl ketones are valuable building blocks in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids and their role as potent enzyme inhibitors.[7][8] While various methods exist for their synthesis, a radical-based approach using 1-bromo-1,1-dichloro-2,2,2-trifluoroethane offers a potential route from readily available enol ethers or enolates.

Proposed Reaction Scheme:

Caption: Proposed pathway for the synthesis of α-trifluoromethyl ketones from silyl enol ethers.

Exploratory Protocol: Radical Trifluoromethylation of a Silyl Enol Ether

This protocol is based on the known reactivity of trifluoromethyl radicals with silyl enol ethers and may require significant optimization.[4]

Materials:

  • 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane

  • Silyl enol ether of acetophenone

  • Radical initiator (e.g., AIBN or benzoyl peroxide)

  • Anhydrous toluene

  • Schlenk tube

  • Inert gas supply (Nitrogen or Argon)

  • Aqueous HCl (1M)

Procedure:

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add the silyl enol ether of acetophenone (1.0 mmol, 1.0 equiv) and the radical initiator (0.1 mmol, 0.1 equiv) in anhydrous toluene (5 mL).

  • Addition of Reagent: Add 1-bromo-1,1-dichloro-2,2,2-trifluoroethane (1.5 mmol, 1.5 equiv).

  • Reaction: Heat the reaction mixture to 80-100 °C (depending on the initiator) and stir for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction by GC-MS.

  • Hydrolysis: After cooling to room temperature, add 1M aqueous HCl (5 mL) and stir vigorously for 1 hour.

  • Work-up: Extract the mixture with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the α-trifluoromethyl acetophenone.

Future Outlook

The synthetic potential of 1-bromo-1,1-dichloro-2,2,2-trifluoroethane as a trifluoromethylating agent is an area ripe for exploration. Future research could focus on:

  • Transition-Metal Catalysis: Investigating its use in copper- or palladium-catalyzed cross-coupling reactions with arylboronic acids or other organometallic reagents to form aryl-CF₃ bonds.[5][9]

  • Photoredox Catalysis: Employing visible-light photoredox catalysis to generate the trifluoromethyl radical under milder conditions, expanding the substrate scope to include sensitive functional groups.[10]

  • Synthesis of Heterocycles: Developing methods for the trifluoromethylation of heterocycles, a critical transformation in drug discovery.

References

  • PMC. (2014). Addition of CF3 across unsaturated moieties: a powerful functionalization tool. Retrieved from [Link]

  • PMC. (2011). A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF]. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2021). Photoinduced Trifluoromethylation of Arenes and Heteroarenes Catalyzed by High‐Valent Nickel Complexes. Retrieved from [Link]

  • PMC. (2011). Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]

  • R Discovery. (1988). Photochemical Trifluoromethylation of Some Aromatic and Heteroaromatic Compounds with Trifluoromethyl Bromide. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Mechanistic study of a novel regiospecific hydroxy‐bromo‐addition reaction. Retrieved from [Link]

  • Macmillan Group. (2011). Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of Trifluoromethyl Carbonyl Compounds. Retrieved from [Link]

  • PubMed. (2010). Transition-metal-catalyzed trifluoromethylation of aryl halides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. Retrieved from [Link]

  • MDPI. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). The addition of free radicals to unsaturated systems. Part XV. Further investigation of the direction of radical addition to chloro-1,1-difluoroethylene. Retrieved from [Link]

  • ACS Publications. (n.d.). Enantioselective Free Radical Reactions. Retrieved from [Link]

  • Semantic Scholar. (2014). Efficient halogen photoelimination from dibromo, dichloro and difluoro tellurophenes. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane. Retrieved from [Link]

  • PMC. (2008). Recent Developments in the Addition of Phosphinylidene-Containing Compounds to Unactivated Unsaturated Hydrocarbons: Phosphorus-Carbon Bond-Formation via Hydrophosphinylation and Related Processes. Retrieved from [Link]

  • Quora. (2018). Why do unsaturated hydrocarbon undergo addition reaction?. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-chloro-1,1,2-trifluoroethane. Retrieved from [Link]

  • PMC. (2017). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic illustration of the homolytic cleavage of the carbon−bromine.... Retrieved from [Link]

  • ResearchGate. (n.d.). Electron Transfer Initiated Free Radical Additions of Perfluoroalkyl Iodides and Diiodides to Alkenes. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanistic Aspects of β-Bond-Cleavage Reactions of Aromatic Radical Cations. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Retrieved from [Link]

  • PMC. (n.d.). NHC induced radical formation via homolytic cleavage of B–B bonds and its role in organic reactions. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-1-bromo-1,2,2-trifluoroethane. Retrieved from [Link]

Sources

Application

Laboratory handling and storage protocols for volatile 1-bromo-1,1-dichlorotrifluoroethane

Introduction and Scope This document provides detailed laboratory protocols for the safe handling, storage, and disposal of 1-bromo-1,1-dichlorotrifluoroethane (CAS No. 354-50-7).

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

This document provides detailed laboratory protocols for the safe handling, storage, and disposal of 1-bromo-1,1-dichlorotrifluoroethane (CAS No. 354-50-7). As a volatile, halogenated hydrocarbon, this compound presents specific hazards that necessitate rigorous safety measures to protect laboratory personnel and the environment. The protocols outlined herein are designed for researchers, scientists, and drug development professionals. The causality behind each procedural step is explained to ensure a deep understanding of the required safety and handling standards. This guide is built upon the foundational principles of chemical safety, drawing from established standards for similar volatile halogenated compounds in the absence of comprehensive data for this specific molecule.

Compound Identification and Properties

1-bromo-1,1-dichlorotrifluoroethane is a halogenated ethane derivative. While specific, experimentally-derived physical and toxicological data for this compound are limited, its properties can be estimated based on its chemical structure and data from closely related compounds.

Table 1: Physicochemical Properties of 1-bromo-1,1-dichlorotrifluoroethane and Related Compounds

PropertyValue for 1-bromo-1,1-dichlorotrifluoroethaneReference Compound DataSource
CAS Number 354-50-7-[1][2][3]
Molecular Formula C₂BrCl₂F₃-[3]
Molecular Weight 231.82 g/mol -[3]
Appearance Assumed to be a colorless, volatile liquidColorless liquid (for related compounds)[4][5]
Boiling Point Not available. Estimated to be in the range of 30-50°C.50°C (for 2-bromo-2-chloro-1,1,1-trifluoroethane); 32°C (for 1,1-dichloro-1-fluoroethane)[4][5]
Density Not available. Estimated to be >1.8 g/cm³ at 20°C.1.872 g/cm³ (for 2-bromo-2-chloro-1,1,1-trifluoroethane)[4]
Vapor Pressure Not available. Expected to be high at room temperature.232 mmHg at 20°C (for 2-bromo-2-chloro-1,1,1-trifluoroethane)[4]
Solubility Expected to have low solubility in water.Slight solubility in water (for related compounds)[4]

Note: The physical properties for 1-bromo-1,1-dichlorotrifluoroethane are estimated based on structurally similar compounds due to a lack of specific experimental data. These estimations necessitate a conservative approach to safety and handling.

Hazard Assessment and Toxicological Profile

Primary Hazards:

  • Inhalation Toxicity: As a volatile compound, the primary route of exposure is inhalation.[5] Vapors may cause central nervous system effects, including dizziness, confusion, and at high concentrations, unconsciousness.[5] Due to its high density, the vapor is heavier than air and can accumulate in low-lying areas, posing a suffocation risk.[5]

  • Skin and Eye Irritation: Direct contact with similar compounds, such as 2-bromo-2-chloro-1,1,1-trifluoroethane, can cause severe eye irritation.[4] Skin contact may lead to irritation.[6]

  • Potential for Organ Damage and Reproductive Toxicity: Structurally related compounds have been associated with potential carcinogenic, mutagenic, and reproductive effects.[4] For instance, 2-bromo-2-chloro-1,1,1-trifluoroethane (Halothane) is a known anesthetic that has been studied for its biochemical effects on the liver.[7][8]

  • Environmental Hazards: Many fluorinated hydrocarbons are persistent in the environment and can contribute to the degradation of the ozone layer.[5] Therefore, release into the environment must be strictly avoided.

Occupational Exposure Limits (OELs): Specific OELs such as Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV) have not been established for 1-bromo-1,1-dichlorotrifluoroethane. In the absence of such data, it is imperative to handle the compound in a manner that minimizes all potential exposure. The use of engineering controls to maintain exposure levels at the lowest detectable limit is strongly recommended.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to mitigate the risks associated with handling volatile halogenated hydrocarbons. The following diagram outlines the decision-making process for selecting adequate PPE.

PPE_Selection cluster_ppe PPE Selection Workflow cluster_body_protection Body Protection cluster_hand_protection Hand Protection cluster_eye_protection Eye & Face Protection start Start: Handling 1-bromo-1,1-dichlorotrifluoroethane engineering_controls Primary Engineering Control: Certified Chemical Fume Hood start->engineering_controls lab_coat Flame-resistant lab coat engineering_controls->lab_coat closed_shoes Fully enclosed, chemical-resistant shoes engineering_controls->closed_shoes gloves Chemical-resistant gloves (e.g., Neoprene, Viton®) Double-gloving recommended engineering_controls->gloves goggles Chemical splash goggles (ANSI Z87.1) engineering_controls->goggles respirator Respiratory Protection: Required only if engineering controls fail or for emergency response. engineering_controls->respirator Outside of Fume Hood face_shield Face shield (if splash hazard is high) goggles->face_shield High Volume or Splash Potential

Caption: PPE selection workflow for handling the compound.

Laboratory Handling Protocols

Adherence to strict handling protocols is essential to prevent exposure and ensure a safe laboratory environment.

5.1 General Handling:

  • Preparation: Before handling, ensure that the Safety Data Sheet (SDS) for a closely related compound has been reviewed and understood by all personnel involved.[9] All necessary PPE should be inspected and worn correctly.

  • Engineering Controls: All manipulations of 1-bromo-1,1-dichlorotrifluoroethane must be performed within a certified chemical fume hood to minimize inhalation exposure.[10] The fume hood should have a continuous airflow and be located in a well-ventilated laboratory.

  • Dispensing: Use a syringe or a cannula for transferring the liquid to minimize vapor release. Avoid pouring the liquid in the open air.

  • Heating: If heating is required, use a well-controlled heating mantle or a water bath. Do not use open flames.

  • Housekeeping: Keep the work area clean and uncluttered.[9] All containers should be clearly labeled with the chemical name and associated hazards.

5.2 Incompatible Materials: Avoid contact with the following materials:

  • Strong oxidizing agents: May cause a violent reaction.

  • Reactive metals: Such as finely divided aluminum or magnesium.[6]

  • Strong acids and bases. [6]

  • Some plastics and rubbers: These materials may be degraded by the solvent, leading to contamination or loss of containment.[4]

Storage Protocols

Proper storage is crucial to maintain the integrity of the compound and prevent accidental release.

6.1 Storage Conditions:

  • Store in a tightly sealed, appropriate container (e.g., glass bottle with a PTFE-lined cap).

  • The storage area should be cool, dry, and well-ventilated.[6]

  • Store away from direct sunlight and sources of heat or ignition.[6]

  • The storage location should be a designated and labeled area for hazardous chemicals.

6.2 Segregation: Store 1-bromo-1,1-dichlorotrifluoroethane segregated from incompatible materials as listed in section 5.2. It is advisable to store it in a cabinet specifically designed for halogenated solvents.

Spill Management and Emergency Procedures

Prompt and correct response to a spill is critical to minimizing hazards.

7.1 Spill Response Protocol:

Spill_Response cluster_spill Spill Response Workflow spill_detected Spill Detected evacuate Evacuate immediate area Alert nearby personnel spill_detected->evacuate ppe Don appropriate PPE (including respiratory protection if necessary) evacuate->ppe contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Collect absorbed material using non-sparking tools contain->collect package Place in a sealed, labeled hazardous waste container collect->package decontaminate Decontaminate the spill area with soap and water package->decontaminate dispose Dispose of waste through approved channels decontaminate->dispose

Caption: Step-by-step spill response workflow.

7.2 First Aid Measures:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

7.3 Firefighting Measures:

  • The compound itself is non-combustible.[4]

  • Use extinguishing media appropriate for the surrounding fire.

  • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

  • Upon heating, containers may rupture. Thermal decomposition can produce highly toxic and corrosive fumes, including hydrogen bromide, hydrogen fluoride, and phosgene.[5][6]

Waste Disposal

All waste containing 1-bromo-1,1-dichlorotrifluoroethane must be treated as hazardous waste.

8.1 Waste Collection:

  • Collect all liquid and solid waste in designated, sealed, and clearly labeled hazardous waste containers.

  • Do not mix with incompatible waste streams.

8.2 Disposal Procedure:

  • Disposal must be carried out by a licensed hazardous waste disposal company.[12]

  • Incineration at a facility equipped with appropriate scrubbers to handle halogenated compounds is a common disposal method.[12]

  • Never dispose of this chemical down the drain or by evaporation.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?[Link]

  • Ministry for the Environment. Managing waste that may contain brominated flame retardants. [Link]

  • Fluoropharm. 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane. [Link]

  • NextSDS. 1-BROMO-1,1-DICHLOROTRIFLUOROETHANE — Chemical Substance Information. [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]

  • PubChem. 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane. [Link]

  • Cheméo. Chemical Properties of 1-Bromo-1,1-difluoroethane (CAS 420-47-3). [Link]

  • Princeton University Environmental Health & Safety. Fluorine. [Link]

  • Keller, D. A., et al. (1998). 1,1,1-Trifluoro-2,2-dichloroethane (HCFC-123) and 1,1,1-trifluoro-2-bromo-2-chloroethane (halothane) cause similar biochemical effects in rats exposed by inhalation for five days. Drug and Chemical Toxicology, 21(4), 405-15. [Link]

  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

  • Occupational Safety and Health Administration. 1,1-DICHLORO-1-FLUOROETHANE. [Link]

  • International Programme on Chemical Safety. 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE (HCFC-123). [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: 1,1-Difluoroethane. [Link]

  • National Research Council. LCSS: FLUORINE. [Link]

  • National Institute of Standards and Technology. 1-Bromo-2-chloro-1,1,2-trifluoroethane. [Link]

  • Aerosol and Air Quality Research. (2023, October 11). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. [Link]

  • Physical and Theoretical Chemistry Laboratory, Oxford University. (2003, October 8). Safety (MSDS) data for 2-bromo-2-chloro-1,1,1-trifluoroethane (Halothane). [Link]

  • PubMed. (2011, May 15). Study of the Transference Rules for Bromine in Waste Printed Circuit Boards During Microwave-Induced Pyrolysis. [Link]

  • Columbia University Environmental Health & Safety. FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications. [Link]

  • Cheméo. Chemical Properties of 1-Bromo-1,1-dichloro ethane (CAS 676-92-6). [Link]

  • Stenutz. 1-bromo-1,1-dichloroethane. [Link]

  • McGill University. Laboratory Safety Manual. [Link]

  • C.P.A. Chem Ltd. (2021, March 4). Safety data sheet: 1-Bromo-1-chloro-2,2,2-trifluoroethane. [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1712 - 1,1-DICHLORO-1-FLUOROETHANE. [Link]

  • National Institute of Standards and Technology. 1-Bromo-1,1-dichloro ethane. [Link]

Sources

Method

Application Note: 1-Bromo-1,1-dichlorotrifluoroethane (CAS 354-50-7) in Halocarbon Research and Advanced Fluorinated Synthesis

Executive Summary 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane ( CF3​CCl2​Br ), commonly referred to as Halon 2321, is a fully halogenated chlorofluorobromocarbon. In the realm of applied chemistry, it serves a dual purpos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Bromo-1,1-dichloro-2,2,2-trifluoroethane ( CF3​CCl2​Br ), commonly referred to as Halon 2321, is a fully halogenated chlorofluorobromocarbon. In the realm of applied chemistry, it serves a dual purpose: it is a critical reference compound in atmospheric halocarbon research and a highly versatile electrophilic/nucleophilic synthon in organic synthesis. As a Senior Application Scientist, I have designed this guide to detail its physicochemical profile, its role in ozone depletion modeling, and its specific application as a reagent in the zinc-mediated halo-olefination of aldehydes—a critical step in the synthesis of next-generation pyrethroid agrochemicals.

Chemical Profiling and Atmospheric Relevance

In atmospheric chemistry, compounds containing both bromine and chlorine are of high research interest due to their synergistic effect on stratospheric ozone depletion. Bromine is approximately 40–50 times more efficient than chlorine at catalyzing ozone destruction. CF3​CCl2​Br is utilized as a model halocarbon to study competitive photodissociation pathways under UV irradiation. Because the C–Br bond (~280 kJ/mol) is significantly weaker than the C–Cl bond (~330 kJ/mol), stratospheric photolysis selectively cleaves the bromine atom first, initiating the radical cascade.

Understanding these degradation kinetics is essential for calibrating atmospheric models governed by the Montreal Protocol. The baseline physicochemical properties required for both synthetic handling and atmospheric modeling are summarized below.

Table 1: Physicochemical Properties of 1-Bromo-1,1-dichlorotrifluoroethane

PropertyValueReference / Source
IUPAC Name 1-bromo-1,1-dichloro-2,2,2-trifluoroethane
CAS Number 354-50-7
Molecular Formula C2​BrCl2​F3​
Molecular Weight 231.83 g/mol
Boiling Point 69.2 °C
Density (at 20°C) 1.950 g/cm³
Refractive Index 1.3977

Mechanistic Insights: Zinc-Mediated Halo-Olefination

In synthetic drug and agrochemical development, CF3​CCl2​Br is a premier reagent for installing the 2-chloro-3,3,3-trifluoro-1-propenyl moiety onto organic scaffolds. While 1,1,1-trichlorotrifluoroethane ( CF3​CCl3​ ) is often used in literature, substituting it with CF3​CCl2​Br significantly enhances the reaction initiation rate.

Causality of Reactivity: The reaction relies on the selective oxidative addition of zero-valent zinc ( Zn0 ) into the most labile bond—the C–Br bond. This generates a localized, highly reactive organozinc intermediate ( CF3​CCl2​ZnBr ). When an aldehyde is present, this intermediate undergoes rapid nucleophilic addition to the carbonyl carbon, forming a zinc alkoxide. Subsequent thermal activation drives the β -elimination of the ZnBrCl salt, yielding the target halo-olefin.

G A 1-Bromo-1,1-dichloro- 2,2,2-trifluoroethane (CF3CCl2Br) C Organozinc Intermediate [CF3CCl2-ZnBr] A->C Oxidative Addition B Zinc Powder (Zn0) B->C E Zinc Alkoxide [R-CH(OZnBr)-CCl2CF3] C->E Nucleophilic Addition D Aldehyde Substrate (R-CHO) D->E F β-Elimination (- ZnBrCl) E->F Heating (50°C) G Halo-olefin Product (R-CH=C(Cl)CF3) F->G Dehalometalation

Fig 1: Zinc-mediated halo-olefination mechanism using 1-bromo-1,1-dichlorotrifluoroethane.

Experimental Protocol: Synthesis of Trifluoromethylated Chloro-Olefins

The following methodology details the synthesis of 2,2-dimethylcyclopropanecarboxylic acid derivatives, which are critical precursors for synthetic pyrethroids . This protocol is designed as a self-validating system to ensure high fidelity and reproducibility.

Reagents & Materials:

  • 1-Bromo-1,1-dichlorotrifluoroethane (1.50 equiv)

  • Zinc powder, activated (1.20–1.50 equiv)

  • Aldehyde substrate (e.g., methyl 2,2-dimethyl-3-formylcyclopropanecarboxylate) (1.00 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Acetic anhydride or Saturated aqueous NH4​Cl

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In a flame-dried, argon-purged round-bottom flask, dissolve the aldehyde substrate (1.00 mmol) in anhydrous DMF (1.0 mL).

    • Causality: Argon purging prevents the oxidative degradation of the highly reactive organozinc intermediate. DMF is selected because its polar aprotic nature coordinates to the zinc center, stabilizing the organometallic species and preventing premature carbanion collapse.

  • Activation and Addition: Cool the solution to 0 °C using an ice-water bath. Add the activated zinc powder (1.19 mmol) in one portion. Slowly add 1-bromo-1,1-dichlorotrifluoroethane (1.50 mmol) dropwise over 5 minutes.

    • Causality: The lower temperature (0 °C) suppresses unwanted homocoupling of the halocarbon and tightly controls the exothermic oxidative addition of zinc into the labile C–Br bond.

  • Nucleophilic Attack: Stir the heterogeneous mixture at 0 °C for 30 minutes.

    • Validation Check: Monitor the reaction via TLC (Hexanes/Ethyl Acetate). The complete disappearance of the UV-active aldehyde spot indicates the successful formation of the zinc alkoxide intermediate.

  • Dehalometalation (Elimination): Remove the ice bath and heat the reaction mixture to 50 °C for 10 hours.

    • Causality: Thermal energy is strictly required to overcome the activation barrier for the β -elimination of the ZnBrCl salt, collapsing the alkoxide into the terminal halo-olefin.

  • Quenching: Cool the mixture to room temperature. Add 0.5 mL of acetic anhydride and stir for 10 minutes, OR add 2.0 mL of saturated aqueous NH4​Cl .

    • Causality: Acetic anhydride traps any uneliminated alkoxide as an acetate, facilitating later elimination during workup. Alternatively, NH4​Cl safely hydrolyzes any residual organozinc species without causing violent exothermic reactions.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether ( 5×2 mL). Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography.

Data Presentation: Comparative Yields and Reaction Parameters

The efficiency of the zinc-mediated halo-olefination utilizing halocarbon precursors is highly dependent on the stoichiometric ratios and temperature gradients. Below is a summary of expected yields based on validated patent literature parameters.

Table 2: Comparative Yields of Halo-Olefination (Derived from US Patent 4,864,052)

Substrate (Aldehyde)Reagent Equivalents ( CF3​CCl2​Br : Zn)Thermal GradientProduct Yield (Crude)
Methyl 2,2-dimethyl-3-formylcyclopropanecarboxylate1.50 : 1.190 °C (30 min) 50 °C (10 h)> 85%
Ethyl 2,2-dimethyl-3-formylcyclopropanecarboxylate3.00 : 1.470 °C (2 h) 50 °C (10 h)> 80%
Benzyl 2,2-dimethyl-3-formylcyclopropanecarboxylate2.00 : 1.500 °C (20 min) 50 °C (7 h)> 82%

References

  • PubChem, National Institutes of Health. "1-Bromo-1,1-dichloro-2,2,2-trifluoroethane - Compound Summary." URL:[Link]

  • United States Patent and Trademark Office. "2,2-Dimethylcyclopropane-carboxylic acid derivatives" (US4864052A).
  • Kirk-Othmer Encyclopedia of Chemical Technology. "Fluorinated Aliphatic Compounds." John Wiley & Sons, Inc. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Ozone-Depleting Substances and the Montreal Protocol." URL:[Link]

Application

Application and Protocol Guide for the Extraction of Trace 1-Bromo-1,1-dichlorotrifluoroethane from Aqueous Matrices

Introduction 1-Bromo-1,1-dichlorotrifluoroethane, a halogenated hydrocarbon commonly known as halothane, has been widely used as an inhalation anesthetic.[1] Its presence in water systems, whether from pharmaceutical man...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Bromo-1,1-dichlorotrifluoroethane, a halogenated hydrocarbon commonly known as halothane, has been widely used as an inhalation anesthetic.[1] Its presence in water systems, whether from pharmaceutical manufacturing effluent or environmental contamination, necessitates sensitive and robust analytical methods for its detection and quantification at trace levels. The accurate determination of this compound is critical for environmental monitoring, water quality assessment, and ensuring the safety of drinking water.

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the extraction of trace amounts of 1-bromo-1,1-dichlorotrifluoroethane from water matrices. We will delve into the theoretical underpinnings of the most effective extraction techniques, provide detailed, field-proven protocols, and offer insights into experimental design and data interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Physicochemical Properties of 1-Bromo-1,1-dichlorotrifluoroethane

A thorough understanding of the physicochemical properties of the target analyte is paramount in selecting and optimizing an extraction method. 1-bromo-1,1-dichlorotrifluoroethane is a volatile organic compound (VOC) with characteristics that make it amenable to several extraction techniques.

PropertyValueSource
Chemical Formula C₂HBrClF₃[1]
Molar Mass 197.38 g/mol [1]
Boiling Point 50.2 °C[1]
Vapor Pressure 243 mmHg (32.5 kPa) at 20 °C[1][2]
Water Solubility 18.0 mM (approx. 3550 mg/L) at 25 °C[3]
Octanol-Water Partition Coefficient (log P) 2.3[4]

The high vapor pressure and moderate water solubility of 1-bromo-1,1-dichlorotrifluoroethane indicate its tendency to partition from the aqueous phase into the gas phase, a key principle exploited by headspace and purge-and-trap techniques. Its log P value suggests a moderate lipophilicity, making it suitable for extraction into nonpolar organic solvents or absorption by nonpolar stationary phases.

Recommended Extraction Techniques

Based on the physicochemical profile of 1-bromo-1,1-dichlorotrifluoroethane, the following extraction techniques are recommended for achieving low detection limits and high recovery rates from water samples.

  • Purge and Trap (P&T) Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for volatile organic compounds in water analysis.

  • Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS: A solventless, sensitive, and versatile technique.

  • Liquid-Liquid Extraction (LLE) with Gas Chromatography-Electron Capture Detection (GC-ECD): A classical and effective method, particularly when GC-MS is unavailable.

Purge and Trap (P&T) Extraction

Principle and Rationale

Purge and Trap is a dynamic headspace technique that offers excellent sensitivity for volatile analytes like 1-bromo-1,1-dichlorotrifluoroethane.[5][6] An inert gas (typically helium or nitrogen) is bubbled through the aqueous sample, stripping the volatile compounds from the matrix. These compounds are then carried by the gas stream onto an adsorbent trap. The trap is subsequently heated rapidly, and the desorbed analytes are swept into a gas chromatograph for separation and detection. This method is highly efficient for concentrating volatile organic compounds from water, enabling the detection of trace-level contamination.[7][8] The U.S. Environmental Protection Agency (EPA) has established several standard methods for VOC analysis that utilize purge and trap systems, such as EPA Methods 8260 and 524.2.[7][8]

Experimental Workflow

P_and_T_Workflow cluster_sample_prep Sample Preparation cluster_extraction Purge and Trap System cluster_analysis Analysis Sample Aqueous Sample Collection (Vial with no headspace) Standard Internal Standard Spiking Sample->Standard Add IS Purge Purge with Inert Gas (e.g., Helium) Standard->Purge Transfer to Sparger Trap Adsorption onto Trap (e.g., Tenax/Silica/Carbon) Purge->Trap Volatiles carried by gas Desorb Thermal Desorption Trap->Desorb Rapid Heating GC Gas Chromatography (Separation) Desorb->GC Transfer to GC MS Mass Spectrometry (Detection & Quantification) GC->MS Elution

Caption: Workflow for Purge and Trap GC-MS analysis.

Detailed Protocol

Materials and Reagents:

  • Purge and trap concentrator system

  • Gas chromatograph with a mass spectrometer (GC-MS)

  • Capillary column suitable for VOCs (e.g., 60 m x 0.25 mm ID, 1.4 µm film thickness DB-624 or equivalent)

  • Autosampler vials (40 mL, screw-top with PTFE-faced silicone septa)

  • Gas-tight syringes

  • Reagent-grade water (VOC-free)

  • Methanol (purge and trap grade)

  • 1-Bromo-1,1-dichlorotrifluoroethane standard

  • Internal standard (e.g., fluorobenzene, chlorobenzene-d5)

  • Surrogate standards (e.g., 4-bromofluorobenzene, toluene-d8)

  • Helium (99.999% purity)

  • Sodium thiosulfate (for dechlorination, if necessary)

Procedure:

  • Sample Collection: Collect water samples in 40 mL vials. If the water is chlorinated, add a small crystal of sodium thiosulfate to the vials before sample collection to quench any residual chlorine. Ensure the vials are filled to the brim, leaving no headspace, and cap securely.

  • Standard Preparation: Prepare stock solutions of 1-bromo-1,1-dichlorotrifluoroethane, internal standards, and surrogate standards in methanol. From these, prepare aqueous calibration standards by spiking known amounts into reagent-grade water.

  • Instrument Setup:

    • Purge and Trap:

      • Purge gas: Helium at 40 mL/min

      • Purge time: 11 minutes

      • Desorb temperature: 250 °C

      • Desorb time: 2 minutes

      • Bake temperature: 270 °C

      • Bake time: 5 minutes

    • GC-MS:

      • Injector temperature: 200 °C

      • Oven program: 35 °C for 5 minutes, ramp to 170 °C at 8 °C/min, then to 220 °C at 20 °C/min, hold for 2 minutes.

      • Carrier gas: Helium at a constant flow of 1.2 mL/min.

      • MS transfer line temperature: 250 °C

      • MS ion source temperature: 230 °C

      • Scan range: 35-300 amu

  • Analysis:

    • For each sample and standard, use the autosampler to transfer a 5 mL aliquot to the sparging vessel of the purge and trap system.

    • Spike the aliquot with the internal and surrogate standards.

    • Initiate the purge and trap cycle.

    • Following desorption, the analytes are transferred to the GC-MS for analysis.

  • Quality Control:

    • Analyze a method blank with each batch of samples to check for contamination.

    • Analyze a laboratory control sample (LCS) to verify the accuracy of the method.

    • Monitor the recovery of surrogate standards in each sample to assess matrix effects.

Headspace Solid-Phase Microextraction (HS-SPME)

Principle and Rationale

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that utilizes a fused silica fiber coated with a stationary phase.[9] For volatile compounds like 1-bromo-1,1-dichlorotrifluoroethane in aqueous matrices, the headspace (HS) mode is particularly effective.[10] The sample is placed in a sealed vial and gently heated to promote the partitioning of the analyte from the water into the headspace. The SPME fiber is then exposed to the headspace, where the analyte adsorbs onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the heated injection port of a GC, where the analyte is thermally desorbed and analyzed.[10] The choice of fiber coating is crucial; for a moderately nonpolar compound like 1-bromo-1,1-dichlorotrifluoroethane, a polydimethylsiloxane (PDMS) or a divinylbenzene/polydimethylsiloxane (DVB/PDMS) fiber is recommended.[11]

Experimental Workflow

HS_SPME_Workflow cluster_sample_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis Sample Aqueous Sample in Vial Salt Addition of Salt (Salting Out) Sample->Salt Standard Internal Standard Spiking Salt->Standard Equilibrate Incubation & Equilibration (Heating & Agitation) Standard->Equilibrate Expose Expose SPME Fiber to Headspace Equilibrate->Expose Adsorb Analyte Adsorption Expose->Adsorb Desorb Thermal Desorption in GC Inlet Adsorb->Desorb Transfer Fiber GCMS GC-MS Analysis Desorb->GCMS

Caption: Workflow for Headspace SPME GC-MS analysis.

Detailed Protocol

Materials and Reagents:

  • SPME fiber assembly (e.g., 100 µm PDMS or 65 µm DVB/PDMS)

  • SPME autosampler or manual holder

  • Gas chromatograph with a mass spectrometer (GC-MS)

  • Headspace vials (10 or 20 mL with PTFE-faced silicone septa)

  • Heating and agitation unit (e.g., heating block with magnetic stirrer)

  • Reagent-grade water (VOC-free)

  • Sodium chloride (analytical grade, baked at 400 °C to remove volatile contaminants)

  • Methanol (purge and trap grade)

  • 1-Bromo-1,1-dichlorotrifluoroethane standard

  • Internal standard (e.g., fluorobenzene)

Procedure:

  • Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions (typically by heating in the GC inlet).

  • Sample Preparation:

    • Place a 10 mL aliquot of the water sample into a 20 mL headspace vial.

    • Add an internal standard.

    • Add sodium chloride to the sample to achieve a concentration of approximately 25% (w/v). This "salting-out" effect increases the ionic strength of the solution, reducing the solubility of the analyte and promoting its partitioning into the headspace.

    • Immediately seal the vial with a screw cap and septum.

  • Extraction:

    • Place the vial in the heating and agitation unit set to 50 °C.

    • Allow the sample to equilibrate for 5 minutes with gentle agitation.

    • Expose the SPME fiber to the headspace of the vial for 15 minutes.

  • Desorption and Analysis:

    • Retract the fiber and immediately transfer it to the heated injection port (250 °C) of the GC-MS.

    • Desorb the analyte for 2 minutes in splitless mode.

    • Start the GC-MS analysis using the same conditions as described in the Purge and Trap protocol.

  • Quality Control:

    • Run a method blank using reagent water to ensure no carryover or contamination from the fiber.

    • Periodically check the fiber's performance by analyzing a standard solution.

Liquid-Liquid Extraction (LLE)

Principle and Rationale

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound in two immiscible liquids.[12] For the extraction of 1-bromo-1,1-dichlorotrifluoroethane from water, a small volume of a water-immiscible organic solvent with a high affinity for the analyte is used. Due to its moderate lipophilicity (log P = 2.3), 1-bromo-1,1-dichlorotrifluoroethane will partition from the aqueous phase into the organic solvent.[4][13] Solvents like pentane or hexane are suitable choices due to their low boiling points, which facilitates concentration of the extract, and their compatibility with gas chromatography.[14][15] This method is often coupled with an Electron Capture Detector (ECD) due to the high sensitivity of ECDs to halogenated compounds.

Experimental Workflow

LLE_Workflow cluster_sample_prep Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample Aqueous Sample in Separatory Funnel Solvent Add Organic Solvent (e.g., Pentane) Sample->Solvent Shake Shake Vigorously & Vent Solvent->Shake Separate Allow Layers to Separate Shake->Separate Collect Collect Organic Layer Separate->Collect Dry Dry with Na₂SO₄ Collect->Dry Concentrate Concentrate Extract (Nitrogen Evaporation) Dry->Concentrate Inject Inject into GC-ECD Concentrate->Inject Analyze Separation & Detection Inject->Analyze

Caption: Workflow for Liquid-Liquid Extraction GC-ECD analysis.

Detailed Protocol

Materials and Reagents:

  • Gas chromatograph with an Electron Capture Detector (GC-ECD)

  • Separatory funnels (100 mL)

  • Conical centrifuge tubes or vials for extract collection

  • Nitrogen evaporation system

  • Pentane or Hexane (pesticide residue grade)

  • Anhydrous sodium sulfate (granular, baked at 400 °C)

  • 1-Bromo-1,1-dichlorotrifluoroethane standard

  • Internal standard compatible with ECD (e.g., 1,2,3-trichloropropane)

Procedure:

  • Sample Preparation:

    • Measure 50 mL of the water sample and place it in a 100 mL separatory funnel.

    • Spike the sample with the internal standard.

  • Extraction:

    • Add 5 mL of pentane to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

    • Place the funnel in a ring stand and allow the layers to separate completely.

  • Extract Collection and Drying:

    • Drain the lower aqueous layer and discard.

    • Drain the upper organic layer (pentane) into a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Concentration (if necessary):

    • If trace-level detection is required, concentrate the extract to 1 mL under a gentle stream of nitrogen at room temperature.

  • Analysis:

    • Inject 1-2 µL of the final extract into the GC-ECD.

    • GC Conditions:

      • Injector temperature: 200 °C

      • Oven program: 40 °C for 4 minutes, ramp to 120 °C at 10 °C/min.

      • Carrier gas: Nitrogen or Helium.

      • Detector temperature: 300 °C

Method Comparison and Selection

FeaturePurge and TrapHS-SPMELiquid-Liquid Extraction
Principle Dynamic HeadspaceEquilibrium Headspace AdsorptionSolvent Partitioning
Sensitivity Very High (ppt levels)High (ppb to ppt levels)Moderate (ppb levels)
Automation Fully automated systems availableFully automated systems availableCan be automated, but often manual
Solvent Use Minimal (for standards)Solvent-freeRequires organic solvents
Sample Throughput High with autosamplerHigh with autosamplerLower
Matrix Effects Can be significantCan be mitigated by salting outProne to emulsions
Ideal For Trace-level regulatory monitoringScreening and quantitative analysisRoutine analysis where high sensitivity is not paramount

Causality behind Experimental Choices:

  • Purge and Trap: The choice for this method is driven by the need for maximum sensitivity, as required by many environmental regulations. The continuous purging of the sample ensures exhaustive extraction of volatile analytes.[6][16]

  • HS-SPME: This technique is selected for its balance of sensitivity, ease of automation, and elimination of solvent use. The equilibrium-based nature of the extraction provides high reproducibility. Adding salt is a critical step to enhance the partitioning of the moderately soluble halothane into the headspace.[10]

  • Liquid-Liquid Extraction: LLE is a viable option due to the favorable octanol-water partition coefficient of 1-bromo-1,1-dichlorotrifluoroethane. The choice of a nonpolar solvent like pentane is based on the "like dissolves like" principle. While less sensitive than P&T or SPME, its simplicity and the high response of halogenated compounds on an ECD make it a cost-effective choice for certain applications.[17]

Conclusion

The selection of an appropriate extraction technique for 1-bromo-1,1-dichlorotrifluoroethane in water matrices is dependent on the specific analytical objectives, required detection limits, and available instrumentation. For ultra-trace analysis and regulatory compliance, Purge and Trap GC-MS is the most authoritative and sensitive method. Headspace SPME-GC-MS offers an excellent, solvent-free alternative with high sensitivity and ease of automation, making it ideal for both research and routine monitoring. Liquid-Liquid Extraction with GC-ECD remains a robust and cost-effective method for applications where sub-ppb detection limits are not required. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately quantify trace levels of 1-bromo-1,1-dichlorotrifluoroethane in aqueous samples.

References

  • Halothane - Wikipedia. [Link]

  • Halothane: Package Insert / Prescribing Information - Drugs.com. [Link]

  • Halothane | BrClHC2F3 | CID 3562 - PubChem - NIH. [Link]

  • Halothane, USP is an inhalation anesthetic chemically designated 2-bromo-2-chloro-1,1,1. [Link]

  • The solubility of volatile anaesthetics in water at 25.0 degrees C using 19F NMR spectroscopy - PubMed. [Link]

  • Anesthesia Vaporizers. [Link]

  • EPA 8260: Analysis of Volatile Organic Compounds by GC-MS - SCION Instruments. [Link]

  • Fluothane (Halothane): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. [Link]

  • Method 8265: Volatile Organic Compounds in Water, Soil, Soil Gas, and Air by Direct Sampling Ion Trap Mass Spectrometry (DSITMS) - EPA. [Link]

  • EPA Method 524.2: Water Analysis - Teledyne Labs. [Link]

  • U.S. EPA Method 524.3 for Analysis of Volatile Organic Compounds (VOCs) in Finished Drinking Water | LCGC International. [Link]

  • Analysis of Volatile Organic Compounds (VOCs) in Water Using Trap-Headspace-GCMS in Accordance with US EPA Method 8260D Criteria - Shimadzu. [Link]

  • Separation and enhanced detection of anesthetic compounds using solid phase micro-extraction (SPME)-Raman spectroscopy - PubMed. [Link]

  • Rapid Analysis of Halothane in Biological Samples using Headspace Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry. [Link]

  • Inhalational Anaesthetic Agents - THE GASMAN HANDBOOK. [Link]

  • Halothane - AERU - University of Hertfordshire. [Link]

  • Halothane Solvation in Water and Organic Solvents from Molecular Simulations with New Polarizable Potential Function | The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Halogenated Volatile Organic Compounds in Water Samples and Inorganic Elements Levels in Ores for Characterizing a High Anthropogenic Polluted Area in the Northern Latium Region (Italy) - PMC. [Link]

  • Partition Coefficients and the Structure-Activity Relationship of the Anesthetic Gases - PubMed. [Link]

  • Chemical Properties of Halothane (CAS 151-67-7) - Cheméo. [Link]

  • Analysis of volatile halogen compounds in water. [Link]

  • What Is Purge And Trap - EST Analytical. [Link]

  • Isoflurane and halothane - Inhalant Anesthetics - DigitalOcean. [Link]

  • 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane | C2BrCl2F3 | CID 39178 - PubChem. [Link]

  • Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water - Agilent. [Link]

  • (PDF) Halogenated Volatile Organic Compounds in Water Samples and Inorganic Elements Levels in Ores for Characterizing a High Anthropogenic Polluted Area in the Northern Latium Region (Italy) - ResearchGate. [Link]

  • What is 1-Bromo-1-Chloro-2,2,2-Trifluoroethane - Properties & Specifications. [Link]

  • Liquid–liquid extraction - Wikipedia. [Link]

  • Chemical Properties of 1-Bromo-1,1-difluoroethane (CAS 420-47-3) - Cheméo. [Link]

  • Halogenated Volatile Organic Compounds in Water Samples and Inorganic Elements Levels in Ores for Characterizing a High Anthropogenic Polluted Area in the Northern Latium Region (Italy) - MDPI. [Link]

  • (PDF) Flow-Assisted Electro-Enhanced Solid-Phase Microextraction for the Determination of Haloethers in Water Samples - ResearchGate. [Link]

  • Octanol-water partition coefficient - Wikipedia. [Link]

  • Purge and Trap Overview | Teledyne LABS. [Link]

  • Chemical Properties of 1-Bromo-1,1-dichloro ethane (CAS 676-92-6) - Cheméo. [Link]

  • Solid Phase Microextraction Fundamentals | Agilent. [Link]

  • 1-Bromo-2-chloro-1,1,2-trifluoroethane | C2HBrClF3 | CID 9628 - PubChem. [Link]

  • Evaluation of the liquid—liquid extraction technique and application to the determination of volatile halo-organic compounds in chlorinated water - ResearchGate. [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. [Link]

  • 1,1-Dichloroethane in Drinking-water - World Health Organization (WHO). [Link]

  • Liquid-liquid extraction – Knowledge and References - Taylor & Francis. [Link]

  • EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Cholrinated Solvents, And Halogenated Pesticides/Herbic. [Link]

  • A fully automated purge and trap GC-MS system for quantification of volatile organic compound (VOC) flux - OS. [Link]

  • Liquid-Liquid Extraction - YouTube. [Link]

  • Method 5030C: Purge-and-Trap for Aqueous Samples, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods - EPA. [Link]

  • Toxicological Profile for 1,1-Dichloroethane. [Link]

Sources

Method

Application Note: Catalytic Cross-Coupling Strategies for Dichlorotrifluoroethylation using 1-Bromo-1,1-dichlorotrifluoroethane

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the transition-metal-catalyzed introduction of the dichlorotrifluoroethyl ( CF3​...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the transition-metal-catalyzed introduction of the dichlorotrifluoroethyl ( CF3​CCl2​− ) motif into aryl scaffolds.

Mechanistic Rationale & Catalyst Design

The incorporation of the CF3​CCl2​− group into small molecules significantly enhances lipophilicity and metabolic stability, making it a highly desirable structural feature in pharmaceutical design. However, utilizing 1-bromo-1,1-dichlorotrifluoroethane ( CF3​CCl2​Br ) as a coupling partner presents unique mechanistic hurdles.

The C–Br bond in CF3​CCl2​Br is highly polarized and relatively weak, which generally precludes standard two-electron concerted oxidative addition. Instead, the generation of perfluoroalkyl radicals via single-electron transfer (SET) mechanisms is the primary pathway for polyhalogenated alkanes . The transient CF3​CCl2∙​ radical must be rapidly captured by the metal center to prevent off-target homocoupling or atmospheric quenching . Transition metal-catalyzed radical additions heavily rely on the controlled generation and recombination of these halogenated species without solvent interference .

Once the Pd(II)(CF3​CCl2​)(Br)Ln​ intermediate is formed, the extreme steric bulk of the −CCl2​CF3​ group severely retards transmetalation and reductive elimination. Furthermore, these intermediates are highly prone to α -chloride elimination, yielding inactive palladium carbenes. To counteract this, a bidentate ligand with a wide bite angle (e.g., Xantphos) is strictly required. The wide bite angle forces the palladium center into a distorted geometry that accelerates reductive elimination while sterically shielding the metal from degradation pathways.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst SET SET Intermediate [Pd(I)L_n] + CF3CCl2• Pd0->SET 1-Bromo-1,1-dichlorotrifluoroethane PdII_Ox Pd(II)(CF3CCl2)(Br)L_n Oxidative Addition Complex SET->PdII_Ox Radical Recombination PdII_Trans Pd(II)(CF3CCl2)(Ar)L_n Transmetalation Complex PdII_Ox->PdII_Trans Transmetalation PdII_Trans->Pd0 Regeneration Product Ar-CCl2CF3 Target Product PdII_Trans->Product Reductive Elimination Boronic Ar-B(OH)2 + Base Boronic->PdII_Trans

Catalytic cycle for Pd-catalyzed cross-coupling of 1-bromo-1,1-dichlorotrifluoroethane via SET.

Reaction Optimization & Causality

Recent advances in late-stage fluoroalkylation highlight the utility of cross-electrophile coupling to introduce complex fluorinated motifs . For this specific transformation, the selection of base and solvent is equally as critical as the catalyst. Strong bases lead to rapid protodeboronation of the arylboronic acid before the sluggish transmetalation step can occur.

Table 1: Optimization of Reaction Conditions for Dichlorotrifluoroethylation
EntryPrecatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Causality / Observation
1 Pd(OAc)2​ PPh3​ K2​CO3​ Toluene80TraceMonodentate ligand fails to prevent α -chloride elimination; Pd black forms.
2 Pd2​(dba)3​ dppf K3​PO4​ 1,4-Dioxane8022Insufficient bite angle leads to slow reductive elimination; side products dominate.
3 Pd2​(dba)3​ Xantphos Cs2​CO3​ 1,4-Dioxane8045Strong base induces competitive protodeboronation of the arylboronic acid.
4 Pd2​(dba)3​ Xantphos K3​PO4​ 1,4-Dioxane8082 Optimal bite angle accelerates elimination; mild base preserves boronic acid.
5CuIdtbbpy K3​PO4​ DMF6065Viable alternative via Cu-mediated radical rebound, though lower overall conversion.

Experimental Protocol: Self-Validating Methodology

This protocol is designed as a self-validating system. Visual cues are embedded within the steps to ensure the integrity of the catalytic cycle is maintained throughout the procedure.

Workflow Step1 1. Catalyst Assembly Pd2(dba)3 + Xantphos Check1 Validation: Orange/Yellow Soln Step1->Check1 Step2 2. Reagent Addition CF3CCl2Br (Sealed) Check1->Step2 Pass Step3 3. Thermal Coupling 80°C, 12h Step2->Step3 Check2 Validation: KBr Precipitation Step3->Check2 Step4 4. Workup & Isolation Celite Filtration Check2->Step4 Pass

Experimental workflow and self-validation checkpoints for the cross-coupling protocol.

Materials Required:
  • Electrophile: 1-Bromo-1,1-dichlorotrifluoroethane ( CF3​CCl2​Br , 1.0 equiv)

  • Nucleophile: Arylboronic acid ( Ar-B(OH)2​ , 1.5 equiv)

  • Catalyst/Ligand: Pd2​(dba)3​ (5 mol%), Xantphos (10 mol%)

  • Base & Solvent: Anhydrous K3​PO4​ (2.0 equiv), Degassed 1,4-Dioxane (0.1 M)

Step-by-Step Procedure:

Step 1: Schlenk Flask Preparation & Catalyst Assembly

  • Action: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd2​(dba)3​ , Xantphos, the arylboronic acid, and anhydrous K3​PO4​ .

  • Causality & Insight: K3​PO4​ must be aggressively dried prior to use. Trace water will accelerate the protodeboronation of the arylboronic acid at elevated temperatures, destroying your nucleophile before transmetalation can occur.

  • Validation Checkpoint: The solid powder mixture should appear deep purple/red due to the unactivated Pd2​(dba)3​ .

Step 2: Solvent Addition and Catalyst Activation

  • Action: Evacuate and backfill the tube with Argon (3x). Add anhydrous, rigorously degassed 1,4-dioxane. Stir at room temperature for 15 minutes.

  • Causality & Insight: Degassing is non-negotiable. Oxygen rapidly quenches the CF3​CCl2∙​ radical, leading to oxidation products rather than cross-coupling. 1,4-Dioxane is chosen over THF because it is less susceptible to hydrogen atom transfer (HAT) side-reactions with the highly electrophilic fluorinated radical.

  • Validation Checkpoint: The solution must transition from deep purple to a vibrant orange/yellow, confirming the successful coordination of Xantphos to Palladium. Failure state: If the solution turns black, Pd(0) has precipitated (Pd black), indicating oxygen ingress or wet solvent. Abort and restart.

Step 3: Electrophile Addition and Thermal Coupling

  • Action: Add CF3​CCl2​Br dropwise via a gas-tight microsyringe. Seal the Schlenk tube tightly and heat the reaction mixture to 80 °C for 12 hours.

  • Causality & Insight: CF3​CCl2​Br is highly volatile (b.p. ~46 °C). It must be added to a sealed system to prevent evaporative loss. The reaction requires thermal energy to overcome the high activation barrier of the initial SET oxidative addition.

  • Validation Checkpoint: Upon heating, a gradual precipitation of fine white KBr salts will be observed. TLC monitoring (Hexanes/EtOAc 9:1) should reveal the consumption of the boronic acid and the appearance of a highly non-polar, UV-active product spot.

Step 4: Workup and Purification

  • Action: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite. Concentrate under reduced pressure (careful: product may be volatile). Purify via flash column chromatography.

  • Causality & Insight: Celite effectively removes the insoluble inorganic salts ( K3​PO4​ , KBr) and palladium residues. Careful concentration is required because compounds containing the CF3​CCl2​− motif often exhibit unexpectedly high vapor pressures.

Analytical Validation Signatures

To confirm the successful integration of the CF3​CCl2​− motif, utilize the following spectroscopic benchmarks:

  • 19 F NMR (376 MHz, CDCl3​ ): Expect a sharp singlet typically resonating between -70.0 to -75.0 ppm . The lack of coupling confirms the absence of α -protons or adjacent active spin systems.

  • 13 C NMR (101 MHz, CDCl3​ ): The −CCl2​− carbon is highly diagnostic. It will appear as a distinct quartet ( 2JC−F​≈34−36 Hz ) shifted significantly downfield to the 85.0–90.0 ppm region due to the dual electron-withdrawing effects of the chlorines and the adjacent trifluoromethyl group.

References

  • Title: Some new aspects in the application of perfluoroalkyl halides in the synthesis of fluorine-containing organic compounds. Source: Russian Chemical Reviews. URL: [Link]

  • Title: Evaluated kinetic and photochemical data for atmospheric chemistry: Volume IV – gas phase reactions of organic halogen species. Source: Atmospheric Chemistry and Physics. URL: [Link]

  • Title: Mechanistic Aspects of the Kharasch Addition Reaction Catalyzed by Organonickel(II) Complexes. Source: Organometallics. URL: [Link]

  • Title: A radical chlorodifluoromethylation protocol for late-stage difluoromethylation and its application to an oncology candidate. Source: Nature Communications. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Volatility Control for 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane

Welcome to the Technical Support Center. 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane (CAS: 354-50-7) is a dense, highly volatile fluorinated halocarbon utilized in specialized organic synthesis and drug development ()[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane (CAS: 354-50-7) is a dense, highly volatile fluorinated halocarbon utilized in specialized organic synthesis and drug development ()[1]. Due to the low polarizability of its fluorine atoms, this compound exhibits weak intermolecular forces, resulting in high vapor pressure and exceptionally low surface tension.

This guide provides field-proven, self-validating methodologies to prevent volatility losses, ensuring stoichiometric precision and reproducible experimental outcomes.

Core Physical Parameters

Understanding the physical properties of this halocarbon is the first step in diagnosing handling issues. The combination of a relatively low boiling point and high density makes it prone to rapid evaporation and mechanical displacement during transfer.

PropertyValueReference
Chemical Name 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane[1]
CAS Number 354-50-7[1]
Molecular Formula C₂BrCl₂F₃[1]
Molecular Weight 231.83 g/mol [1]
Boiling Point 69.2 °C[2]
Density (at 20 °C) 1.950 g/cm³[2]

Volatility Troubleshooting & FAQs

Q1: Why do I experience significant mass loss when transferring this reagent via standard pipettes?

  • Causality: Standard air-displacement pipettes rely on a compressible cushion of air. Because 1-bromo-1,1-dichloro-2,2,2-trifluoroethane is highly volatile and has low surface tension, it rapidly evaporates into this air cushion. The expanding vapor increases internal pressure, causing the dense liquid to drip uncontrollably from the tip before it can be dispensed.

  • Action: Abandon air-displacement pipettes. Use positive displacement pipettes or gas-tight glass syringes with PTFE (Teflon) plungers. This creates a self-validating mechanical seal that physically prevents vapor expansion and liquid displacement.

Q2: My reaction stoichiometry is consistently off when using this compound as a building block. How can I prevent evaporative losses during reaction setup?

  • Causality: With a boiling point of 69.2 °C ()[2], even ambient laboratory temperatures (e.g., 25 °C) generate significant vapor pressure. If the reaction is exothermic, localized heating during reagent addition will cause immediate flash evaporation before the vessel is sealed.

  • Action: Implement a rigorous thermal control protocol. Pre-chill the reagent, the receiving flask, and the transfer syringe to 4 °C prior to handling. For reactions running above 40 °C, standard septa will fail to contain the vapor; you must transition to a sealed heavy-walled pressure tube equipped with a PTFE O-ring.

Q3: How should I store the bulk reagent to prevent pressure buildup and degradation?

  • Causality: Fluorinated halocarbons can undergo slow photolytic or thermal degradation over time, generating trace amounts of hydrogen halides (HCl, HBr, HF). These acidic byproducts act as autocatalysts for further degradation and generate dangerous internal pressure within the storage vessel.

  • Action: As outlined in standard safety protocols for hazardous and volatile chemicals ()[3], store the compound in amber glass bottles with PTFE-lined caps to block UV light. Keep refrigerated at 2–8 °C under an inert Argon atmosphere to suppress both volatility and oxidative degradation.

Standard Operating Procedure (SOP): Zero-Loss Transfer Protocol

To guarantee stoichiometric accuracy, every transfer must be treated as a closed-system operation. Follow this self-validating workflow:

  • Thermal Equilibration: Place the source bottle of 1-bromo-1,1-dichloro-2,2,2-trifluoroethane and the receiving reaction vessel in a 4 °C cooling bath for at least 30 minutes prior to handling. Causality: Lowering the temperature significantly reduces the vapor pressure, minimizing flash evaporation upon exposure to the atmosphere.

  • System Purging: Equip the receiving vessel with a PTFE-lined septum. Insert a vent needle and purge the vessel with dry Argon for 5 minutes. Remove the vent needle to maintain a slight positive pressure.

  • Syringe Preparation: Utilize a gas-tight glass syringe equipped with a PTFE plunger tip. Flush the syringe three times with Argon to displace any atmospheric moisture, which can degrade sensitive halocarbons.

  • Extraction and Transfer: Insert the syringe needle into the source bottle. Slowly withdraw the required volume, allowing 3–5 seconds for the dense liquid to equilibrate inside the barrel. Causality: Rapid pulling creates a localized vacuum, inducing premature boiling and bubble formation within the syringe.

  • Vessel Sealing: Transfer the liquid into the pre-chilled receiving vessel by piercing the septum. Inject the liquid directly into the reaction solvent to prevent it from evaporating on the vessel walls. If the subsequent reaction requires heating above 40 °C, immediately replace the septum with a heavy-walled pressure cap.

Logical Workflow Diagram

VolatilityControl A Pre-chill Reagent & Vessel (4°C) B Purge System with Argon A->B C Transfer via Gas-Tight Syringe B->C D Is Reaction Temp > 40°C? C->D E Use Sealed Pressure Tube (Prevent Vapor Escape) D->E YES F Use Standard PTFE Septum (Ambient Pressure) D->F NO

Workflow for the zero-loss transfer and reaction setup of volatile fluorinated halocarbons.

References

  • PubChem Compound Summary for CID 39178, 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane . National Center for Biotechnology Information.[Link]

  • Fluorinated Aliphatic Compounds . Kirk-Othmer Encyclopedia of Chemical Technology.[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council (US).[Link]

Sources

Optimization

Reducing byproduct formation during 1-bromo-1,1-dichlorotrifluoroethane synthesis

Technical Support Center: Synthesis of 1-Bromo-1,1-dichlorotrifluoroethane This guide serves as a technical resource for researchers, chemists, and pharmaceutical professionals engaged in the synthesis of 1-bromo-1,1-dic...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 1-Bromo-1,1-dichlorotrifluoroethane

This guide serves as a technical resource for researchers, chemists, and pharmaceutical professionals engaged in the synthesis of 1-bromo-1,1-dichlorotrifluoroethane, a critical, albeit historically significant, anesthetic compound. The synthesis, while straightforward in principle, is often complicated by the formation of various halogenated byproducts. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yield and purity, and effectively analyze your final product.

Part 1: FAQs - Understanding Byproduct Formation

This section addresses the fundamental principles governing the synthesis and the origins of common impurities.

Q1: What is the primary reaction for synthesizing 1-bromo-1,1-dichlorotrifluoroethane?

The industrial synthesis starts with trichloroethylene, which is first reacted with hydrogen fluoride (HF) to produce the intermediate, 2-chloro-1,1,1-trifluoroethane (CF₃CH₂Cl).[1][2][3] This intermediate is then subjected to a high-temperature, vapor-phase free-radical bromination to yield the final product, 1-bromo-1,1-dichlorotrifluoroethane (CF₃CHBrCl).[1][2][3]

Q2: What are the most common byproducts I should expect, and why do they form?

Byproduct formation is inherent to free-radical halogenation due to the high reactivity and non-selective nature of radical species. The primary byproducts are typically:

  • Unreacted Starting Material (CF₃CH₂Cl): Incomplete reaction due to insufficient temperature, residence time, or bromine concentration.

  • Over-brominated Species (e.g., CF₃CBr₂Cl): This is a significant byproduct known as 1,1-dibromo-1-chloro-2,2,2-trifluoroethane.[4][5] It forms when a molecule of the desired product reacts again with a bromine radical. This is more likely to occur if the concentration of bromine is too high or if the product is not removed from the reaction zone efficiently.

  • Under-halogenated Species: These are less common in this specific synthesis but can occur.

  • Elimination Products (e.g., CF₂=CClBr): At very high temperatures, elimination of HF can occur, leading to olefinic impurities.

  • Dimerization Products: Radicals can combine, leading to higher molecular weight impurities like 1,1,1,4,4,4-hexafluoro-2,3-dichloro-2,3-dibromobutane.

The formation of these byproducts is a direct consequence of the reaction mechanism, which involves the homolytic cleavage of bromine (Br₂) into two bromine radicals (Br•) that then abstract a hydrogen atom from the starting material.

Q3: How does temperature influence byproduct formation?

Temperature is a critical parameter. The reaction is typically conducted between 400°C and 500°C.[4][5]

  • Too Low (<400°C): The rate of bromine radical formation will be too slow, leading to low conversion and a high proportion of unreacted starting material.

  • Too High (>500°C): While increasing the reaction rate, excessively high temperatures can promote non-selective reactions and thermal decomposition, potentially leading to the formation of elimination byproducts and charring. It can also favor over-bromination.

The optimal temperature is a balance between achieving a high rate of the desired mono-bromination while minimizing these side reactions.

Part 2: Troubleshooting Guide - Minimizing Byproducts

This section is formatted to address specific problems you might observe during your synthesis and analysis.

Problem 1: My GC-MS analysis shows a significant peak for unreacted 2-chloro-1,1,1-trifluoroethane.

  • Causality: This indicates incomplete conversion of your starting material. The activation energy for the initial hydrogen abstraction by a bromine radical has not been sufficiently overcome, or the reactants have not had enough time to interact at the target temperature.

  • Solutions:

    • Increase Reaction Temperature: Gradually increase the furnace temperature in 25°C increments, staying within the recommended 400-500°C range.[4] Monitor the conversion at each step.

    • Increase Residence Time: If using a flow reactor, decrease the flow rate of the reactant gases. This allows the molecules to spend more time in the heated reaction zone, increasing the probability of a successful reaction.

    • Check Reactant Ratios: Ensure your bromine to 2-chloro-1,1,1-trifluoroethane molar ratio is appropriate. A slight excess of the starting material can sometimes be used to minimize over-bromination, but too large an excess will naturally lead to unreacted starting material in the product stream.[5]

Problem 2: I'm observing a high percentage of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane (over-bromination).

  • Causality: The desired product is being subjected to a second bromination reaction. This is often caused by an excessively high local concentration of bromine radicals relative to the 2-chloro-1,1,1-trifluoroethane starting material.

  • Solutions:

    • Adjust Molar Ratios: This is the most critical parameter to control over-bromination. Decrease the molar ratio of bromine to 2-chloro-1,1,1-trifluoroethane. Ratios where the trifluorochloroethane is in excess (e.g., 2:1 to 5:1) are often used to suppress the formation of the di-bromo byproduct.[5]

    • Lower Reaction Temperature: High temperatures increase the overall reactivity, including the undesired second bromination. Operating at the lower end of the effective temperature range (e.g., 425-475°C) can improve selectivity for the mono-brominated product.[5]

    • Improve Mixing: Ensure that the bromine and 2-chloro-1,1,1-trifluoroethane vapors are thoroughly mixed before entering the high-temperature zone. Poor mixing can create localized regions of high bromine concentration, promoting over-bromination.

Quantitative Data Summary: Impact of Reaction Parameters on Product Distribution
ParameterConditionExpected Outcome on ByproductsRationale
Temperature Low (~400°C)High unreacted starting materialInsufficient energy for radical initiation and propagation.
High (~500°C)Increased over-bromination & decompositionHigher kinetic energy leads to less selective reactions.[5]
Molar Ratio High CF₃CH₂Cl : Br₂ (e.g., 3:1)Low over-brominationHigher probability of Br• radical colliding with starting material instead of product.[5]
Low CF₃CH₂Cl : Br₂ (e.g., 1:1.5)High over-brominationExcess bromine radicals available to react with the newly formed product.[4]
Residence Time ShortHigh unreacted starting materialInsufficient time for the reaction to proceed to completion.
LongIncreased over-brominationProduct remains in the reaction zone, increasing the chance of further reaction.

Part 3: Visualization of Reaction Pathways

Understanding the competing reactions is key to troubleshooting. The following diagram illustrates the desired pathway versus the primary byproduct pathway.

G cluster_1 Reaction Conditions A CF₃CH₂Cl (2-chloro-1,1,1-trifluoroethane) D Propagation A->D B Br₂ C Initiation (Heat, >400°C) B->C Homolytic Cleavage C->D 2 Br• E Termination D->E F CF₃CHBrCl (Desired Product) D->F G HBr D->G H CF₃CBr₂Cl (Over-bromination Byproduct) F->H

Caption: Reaction pathway for the synthesis of 1-bromo-1,1-dichlorotrifluoroethane.

Part 4: Analytical & Purification Strategies

Q4: How can I effectively separate the desired product from the byproducts?

Fractional distillation is the primary method for purification. The components have distinct boiling points, which allows for their separation.

  • 1-bromo-1,1-dichlorotrifluoroethane (Product): ~50.2°C[1]

  • 2-chloro-1,1,1-trifluoroethane (Starting Material): ~6.1°C

  • 1,1-dibromo-1-chloro-2,2,2-trifluoroethane (Byproduct): Higher boiling point than the product.

A carefully controlled fractional distillation should yield a pure product in the middle fraction. The initial fraction will be rich in the unreacted starting material, and the final, higher-boiling fraction will contain the over-brominated species.[5]

Q5: What is the recommended analytical method for assessing purity?

Gas Chromatography (GC), preferably coupled with Mass Spectrometry (GC-MS), is the standard method.

  • GC with a Flame Ionization Detector (FID) or Electron Capture Detector (ECD): An ECD is particularly sensitive to halogenated compounds and can be used for excellent quantification.[6]

  • GC-MS: Provides definitive identification of the peaks in your chromatogram by providing mass-to-charge ratio data for each component.[7]

This allows you to not only quantify the purity of your product but also to identify the specific byproducts present, which is crucial for troubleshooting your reaction conditions.

Troubleshooting Flowchart for Impure Product

This diagram provides a logical sequence for diagnosing and solving purity issues identified post-synthesis.

G A Start: Impure product detected by GC-MS B What is the major impurity? A->B C Unreacted Starting Material (CF₃CH₂Cl) B->C Low Boiling Point D Over-brominated Byproduct (CF₃CBr₂Cl) B->D High Boiling Point E Other/Unknown Peaks B->E Multiple Peaks F Increase Temperature OR Increase Residence Time C->F G Decrease Br₂ Ratio OR Decrease Temperature D->G H Analyze MS data. Consider thermal decomposition or reactor contamination. E->H

Caption: Decision tree for troubleshooting byproduct formation.

Part 5: Experimental Protocol

This section provides a generalized, step-by-step protocol for the vapor-phase synthesis. Warning: This reaction involves corrosive and toxic materials at high temperatures and must be performed in a suitable fume hood with appropriate safety precautions.

Protocol: Vapor-Phase Bromination of 2-chloro-1,1,1-trifluoroethane
  • Apparatus Setup:

    • Assemble a flow reactor system consisting of a tube furnace capable of maintaining a stable temperature of 450-500°C.

    • Use a reaction tube made of a resistant material like nickel or silica, packed with silica chips to ensure good heat transfer.[5]

    • Set up a pre-heating/mixing zone for the reactant gases before the furnace inlet.

    • Connect the reactor outlet to a series of condensers (first cooled with water, then with a dry ice/acetone bath) to trap the products.

    • The final outlet should pass through a scrubber containing a sodium hydroxide solution to neutralize the HBr byproduct.

  • Reactant Preparation:

    • Control the flow of gaseous 2-chloro-1,1,1-trifluoroethane using a mass flow controller.

    • Deliver liquid bromine at a controlled rate using a syringe pump into a vaporizer, where it is mixed with an inert carrier gas (e.g., nitrogen) or with the gaseous starting material stream.

  • Reaction Execution:

    • Heat the furnace to the target temperature (e.g., 465°C).[5]

    • Begin the flow of 2-chloro-1,1,1-trifluoroethane.

    • Once the system is stable, begin the flow of bromine vapor. A typical starting point for molar ratio would be 2.5-3.5 moles of trifluorochloroethane to one mole of bromine.[5]

    • Allow the reaction to proceed, collecting the condensate in the cooled traps.

  • Work-up and Purification:

    • Combine the contents of the cold traps.

    • Carefully wash the crude product with a dilute solution of sodium hydroxide or sodium bisulfite to remove any unreacted bromine, followed by a water wash.[5]

    • Dry the organic layer over an appropriate drying agent (e.g., anhydrous calcium chloride).[5]

    • Perform a fractional distillation of the dried crude product, collecting the fraction boiling at approximately 50°C.

  • Analysis:

    • Analyze the collected fraction by GC-MS to confirm purity and identify any remaining byproducts.

References

  • Wikipedia. Halothane. [Link]

  • Vedantu. Halothane: Structure, Mechanism, Uses & Side Effects Explained. [Link]

  • Wikidoc. Halothane. [Link]

  • Google Patents. US2921098A - Process for the preparation of 1, 1, 1-trifluoro-2-bromo-2-chloroethane.
  • PubMed. Gas Chromatography Mass Spectrometry Computer Analysis of Volatile Halogenated Hydrocarbons in Man and His environment--A Multimedia Environmental Study. [Link]

  • Chromatography Online. Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Mass Spectrometry Signal Interference for 1-Bromo-1,1-dichlorotrifluoroethane

Welcome to the Technical Support Center for halogenated volatile organic compound (VOC) analysis. 1-Bromo-1,1-dichlorotrifluoroethane ( C2​BrCl2​F3​ ) is a complex, heavily halogenated molecule frequently encountered in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for halogenated volatile organic compound (VOC) analysis. 1-Bromo-1,1-dichlorotrifluoroethane ( C2​BrCl2​F3​ ) is a complex, heavily halogenated molecule frequently encountered in environmental monitoring, anesthetic impurity profiling, and drug development.

Because it contains one bromine atom, two chlorine atoms, and three fluorine atoms, its mass spectrum is characterized by a dense, multi-isotope fragmentation pattern. While this pattern is highly specific, the molecule is notoriously susceptible to signal suppression, isobaric interferences, and background contamination. This guide provides field-proven, self-validating methodologies to troubleshoot and resolve these analytical challenges.

Part 1: Troubleshooting FAQs (Chromatography & Ion Source Interferences)

Q1: During trace analysis, my chromatogram shows massive baseline distortion and signal suppression around the elution time of 1-bromo-1,1-dichlorotrifluoroethane. How can I resolve this?

The Causality: This is a classic symptom of carbon dioxide ( CO2​ ) or water matrix interference. When using cryogenic preconcentration for volatile halogenated compounds, ambient CO2​ is often co-trapped. During thermal desorption, the massive volume of expanding CO2​ gas enters the mass spectrometer, causing severe space-charge effects in the ion source. This depletes the available electron emission current, physically suppressing the ionization of the co-eluting target analytes. The Solution: Implement a differential trapping method using a Detachable Trap Preconcentrator (DTP). By setting the primary trap temperature to slightly above the sublimation point of CO2​ (e.g., -75 °C to -50 °C) during the transfer phase, CO2​ can be selectively vented while retaining the heavier 1-bromo-1,1-dichlorotrifluoroethane, as demonstrated in .

Q2: I am using the [CF3​]+ fragment (m/z 69) for Selected Ion Monitoring (SIM), but I am getting high background noise and false positives. What is the cause?

The Causality: The trifluoromethyl cation (m/z 69) is thermodynamically highly stable, making it a ubiquitous fragment in mass spectrometry. It is generated not only by your target analyte but also by the MS tuning compound (PFTBA / perfluorotributylamine), fluorinated GC column bleed (e.g., cyanopropylphenyl phases), and virtually all co-eluting hydrofluorocarbons (HFCs). Relying on it for quantitation guarantees false positives. The Solution: Shift your quantitation strategy to higher-mass, more specific halogenated clusters. For C2​BrCl2​F3​ , monitor the [M−Cl]+ fragments or the highly characteristic [CBrCl2​]+ cluster (m/z 161, 163, 165).

Q3: How do I eliminate isobaric interference from co-eluting halogenated compounds like CFC-113 or halothane?

The Causality: Environmental and biological samples contain complex mixtures of halogenated gases. Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) shares similar structural properties and fragments, while other CFCs can co-elute and share isobaric fragments, confusing the quadrupole mass filter. The Solution: Enhance chromatographic resolution by using a longer, specialized column (e.g., 60-m Porabond Q) and optimize the temperature ramp to ensure independence of derived isomers . Furthermore, establish a strict qualifier-to-quantifier ion ratio protocol to self-validate peak purity (detailed in the protocol below).

Part 2: Quantitative Data & Ion Selection Strategy

To build a self-validating MS method, you must leverage the exact isotopic distribution of the Br and Cl atoms. The theoretical isotopic distribution for the [CBrCl2​]+ fragment (containing one Br and two Cl atoms) yields a precise ~ 60 : 100 : 47 : 7 ratio for m/z 161, 163, 165, and 167.

Table 1: Characteristic Ions and Mitigation Strategies for C2​BrCl2​F3​

Ion TypeTarget m/z ClusterTheoretical Abundance RatioCommon InterferentsMitigation / Analytical Strategy
[CF3​]+ 69100% (Base Peak)PFTBA, Column Bleed, HFCsDo not use for quantitation. Use strictly as a secondary qualitative marker.
[CBrCl2​]+ 161, 163, 16560% : 100% : 47%Complex matrix halidesPrimary Quantifier. Monitor m/z 163. Set 161/163 ratio validation to ±10%.
[M−Cl]+ 195, 197, 19975% : 100% : 25%Halothane ( [M]+ is 197)Secondary Quantifier. Ensure chromatographic baseline separation from halothane.
[M]+ 230, 232, 234< 5% (Weak)High-mass backgroundUsually too weak for trace environmental analysis; useful only for high-concentration structural confirmation.

Part 3: Self-Validating Experimental Protocol

To guarantee trustworthiness, the following GC-MS protocol integrates a self-validating feedback loop. If matrix interferences occur, the system's isotopic ratio checks will automatically flag the run, preventing the reporting of false data. This approach is highly recommended for atmospheric halocarbons .

Step 1: Cryogenic Preconcentration

  • Draw the gaseous or headspace sample (100–500 mL) through a Nafion dryer to remove ambient moisture.

  • Trap the analytes on a primary Hayesep D micro-trap cooled to -135 °C using liquid nitrogen or a Stirling cooler.

Step 2: Differential Venting (Matrix Elimination)

  • Isolate the primary trap from the GC column and open the vent valve.

  • Rapidly heat the primary trap to -75 °C.

  • Hold at -75 °C for 2 minutes. Causality: This temperature is above the sublimation point of CO2​ but below the desorption threshold of 1-bromo-1,1-dichlorotrifluoroethane, allowing >99% of the interfering CO2​ to be swept to the exhaust.

Step 3: Thermal Desorption and Chromatographic Separation

  • Switch the valve to align the primary trap with the secondary focus trap (cooled to -150 °C).

  • Heat the primary trap to 200 °C to transfer the target analyte.

  • Flash-heat the secondary trap to 220 °C to inject the analyte onto a 60-m Porabond Q capillary column as a sharp band.

  • Program the GC oven: 40 °C (hold 4 min), ramp at 10 °C/min to 200 °C.

Step 4: MS Acquisition and Isotopic Ratio Validation (Self-Validation Step)

  • Operate the mass spectrometer in Electron Impact (EI) SIM mode (70 eV).

  • Monitor the primary quantifier m/z 163, and qualifiers m/z 161, 165, 195, and 197.

  • Validation Gate: Program the data system to calculate the area ratio of m/z 161 to m/z 163.

    • Pass Condition: Ratio is between 0.54 and 0.66 (Theoretical is 0.60).

    • Fail Condition: If the ratio falls outside this window, an isobaric interference is co-eluting. The data point must be rejected, and the GC temperature ramp must be flattened to improve resolution.

Part 4: System Visualization

G A Sample Introduction (Matrix/Air) B Primary Cryotrap (Hayesep D, -135°C) A->B C Differential Venting (Ramp to -75°C) B->C D CO2 & Light Matrix Vented to Exhaust C->D Sublimation E Secondary Focus Trap (-150°C to +200°C) C->E Target Analytes F GC Separation (60m Porabond Q) E->F Thermal Desorption G EI Ion Source (70 eV) F->G H MS SIM Detection (m/z 161, 163, 195, 197) G->H I Data Validation (Isotope Ratio Check) H->I

Fig 1: Differential trapping and GC-MS workflow for eliminating CO2 and matrix interferences.

Part 5: References

  • Kim, J., et al. "Detachable Trap Preconcentrator with a Gas Chromatograph–Mass Spectrometer for the Analysis of Trace Halogenated Greenhouse Gases." Analytical Chemistry, American Chemical Society, 2019.[Link]

  • Kloss, C., et al. "Atmospheric Abundances, Trends and Emissions of CFC-216ba, CFC-216ca and HCFC-225ca." Atmosphere, MDPI, 2014.[Link]

  • "Review of Gas-Chromatographic Measurement Methodologies for Atmospheric Halogenated Greenhouse Gases." Critical Reviews in Environmental Science and Technology, Taylor & Francis, 2024.[Link]

Optimization

Improving stability and shelf-life of 1-bromo-1,1-dichlorotrifluoroethane stock solutions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-bromo-1,1-dichlorotrifluoroethane (CAS: 354-50-7). The focus is on improving the stability and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-bromo-1,1-dichlorotrifluoroethane (CAS: 354-50-7). The focus is on improving the stability and shelf-life of its stock solutions to ensure experimental reproducibility and accuracy. This document is structured to provide both quick answers through FAQs and detailed troubleshooting for complex issues encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation in a 1-bromo-1,1-dichlorotrifluoroethane stock solution?

A1: Degradation can manifest in several ways:

  • Visual Changes: The appearance of a yellow or brownish tint in a previously colorless solution.

  • Precipitate Formation: The development of solid particulates or a hazy appearance.

  • Analytical Inconsistencies: Inconsistent results in assays, loss of compound potency, or the appearance of unexpected peaks in chromatographic analyses (e.g., GC-MS). These new peaks often correspond to elimination or substitution byproducts.

  • pH Changes: The formation of acidic byproducts, such as hydrochloric acid (HCl) or hydrobromic acid (HBr), can lower the pH of the solution if any moisture is present.

Q2: What are the ideal storage conditions for a stock solution of 1-bromo-1,1-dichlorotrifluoroethane?

A2: To maximize shelf-life, stock solutions should be stored under the following conditions:

  • Temperature: Cool to cold temperatures, typically 2-8°C. Avoid freezing unless the solvent system is designed for it, as this can cause the solute to fall out of solution.

  • Light: Protect from light by using amber glass vials or by wrapping the container in aluminum foil. UV radiation can initiate photodegradation.[1][2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use high-quality, non-reactive containers such as amber glass vials with PTFE-lined caps to prevent leaching and reaction with the container material.

Q3: Which solvents are recommended for preparing stock solutions?

A3: The choice of solvent is critical. Halogenated alkanes are generally soluble in a range of organic solvents.[3] For stability, the ideal solvent should be:

  • Aprotic and Non-nucleophilic: To prevent SN1 or SN2 reactions where the solvent molecule displaces the bromide or chloride atoms.

  • Dry (Anhydrous): Water can promote hydrolysis, leading to the formation of corrosive acidic byproducts.[4]

  • High Purity: Impurities in the solvent can act as catalysts for degradation.

A table of recommended and discouraged solvents is provided below.

Recommended SolventsSolvents to Use with CautionSolvents to Avoid
Anhydrous AcetonitrileTetrahydrofuran (THF) - risk of peroxide formationProtic solvents (e.g., Methanol, Ethanol)
Anhydrous DichloromethaneDiethyl Ether - risk of peroxide formationNucleophilic solvents (e.g., DMSO)
Anhydrous Hexanes1,4-Dioxane - risk of peroxide formationAqueous solutions (unless buffered and stabilized)
Anhydrous TolueneAmines (can act as nucleophiles)
Q4: Is a stabilizer necessary for my stock solution?

A4: For long-term storage (weeks to months) or if the solution will be exposed to heat, light, or air, adding a stabilizer is highly recommended. Halogenated compounds can undergo dehydrohalogenation and free-radical degradation.[5] A stabilizer mitigates these processes, preserving the integrity of your stock solution.

Understanding Degradation Pathways

The instability of 1-bromo-1,1-dichlorotrifluoroethane in solution is primarily driven by three mechanisms: dehydrohalogenation, photodegradation, and reaction with nucleophiles.

  • Dehydrohalogenation: This is an elimination reaction where a hydrogen and a halogen atom are removed from adjacent carbons, leading to the formation of an alkene. In the case of halogenated ethanes, this process can be catalyzed by bases or heat, producing acidic byproducts like HCl or HBr. These acids can then catalyze further degradation.[4][5]

  • Photodegradation: Exposure to UV light, particularly wavelengths below 290 nm, can cause homolytic cleavage of the carbon-halogen bonds. The carbon-bromine bond is weaker than the carbon-chlorine bond and is more susceptible to cleavage. This process generates highly reactive free radicals that can initiate a chain reaction, leading to a variety of degradation products.[1][2]

  • Nucleophilic Substitution: Solvents or contaminants with nucleophilic properties (e.g., water, alcohols, amines) can attack the electrophilic carbon atom bonded to the halogens, leading to substitution products. Polar solvents can stabilize the transition states of these reactions, facilitating degradation.[6]

cluster_main Degradation of 1-Bromo-1,1-dichlorotrifluoroethane cluster_triggers Initiating Factors cluster_products Degradation Products A CBrCl2-CF3 (1-Bromo-1,1-dichlorotrifluoroethane) P1 CCl2=CF2 + HBr (Dehydrobromination Product) A->P1 P2 CBrCl=CF2 + HCl (Dehydrochlorination Product) A->P2 P3 •CBrCl-CF3 + •Cl (Free Radicals) A->P3 P4 C(OH)Cl2-CF3 + HBr (Hydrolysis Product) A->P4 T1 Heat / Base T1->A  Dehydrohalogenation T2 UV Light T2->A  Photodegradation T3 Nucleophiles (e.g., H2O) T3->A  Nucleophilic  Substitution

Caption: Potential degradation pathways for 1-bromo-1,1-dichlorotrifluoroethane.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My GC-MS analysis shows new, unexpected peaks that grow over time. What is happening?
  • Probable Cause: This is a classic sign of chemical degradation. The new peaks are likely byproducts such as those from dehydrohalogenation (e.g., 1,1-dichloro-2,2,2-trifluoroethene). The identity of the peaks can provide clues about the degradation mechanism.

  • Troubleshooting Steps:

    • Confirm Peak Identity: Use the mass spectrum of the new peaks to propose structures. Compare these with potential degradation products.

    • Review Storage Conditions: Is the solution protected from light? Is it stored at the recommended temperature? Is the vial cap securely sealed?

    • Check Solvent Purity: Was an anhydrous, high-purity solvent used? Impurities like water or residual acid/base can accelerate degradation.

    • Implement Stabilization: Prepare a fresh stock solution using the protocol outlined in Section 4 of this guide, incorporating an acid scavenger like an epoxy compound.

    • Re-analyze: Analyze the freshly prepared stabilized solution by GC-MS. Compare this to a non-stabilized control over a period of several days to confirm the effectiveness of the stabilizer.

Issue 2: The biological or chemical activity of my compound is lower than expected.
  • Probable Cause: A reduction in potency strongly suggests that the concentration of the active parent compound has decreased due to degradation. Even a small percentage of degradation can significantly impact assay results.

  • Troubleshooting Steps:

    • Quantitative Analysis: Perform a quantitative analysis (e.g., GC with flame ionization detection - FID, or GC-MS) of your stock solution against a freshly prepared standard or a new lot of the compound to determine its exact concentration and purity.[7]

    • Prepare a Fresh Solution: Discard the old stock solution and prepare a new one using high-purity, anhydrous solvent and proper handling techniques (e.g., under an inert atmosphere).

    • Use Immediately or Stabilize: For maximum confidence, use the freshly prepared solution immediately. If storage is necessary, add a stabilizer as described in Section 4.

    • Validate in Assay: Test the fresh, validated stock solution in your assay to confirm that potency is restored.

Issue 3: My stock solution has turned slightly yellow.
  • Probable Cause: Discoloration is often a result of the formation of complex degradation products, potentially from free-radical chain reactions. This is a clear visual indicator that the solution's integrity is compromised.

  • Troubleshooting Steps:

    • Do Not Use: Discard the solution immediately. The presence of color indicates significant degradation and the formation of multiple, unknown impurities that could interfere with your experiments.

    • Review Handling and Storage: This level of degradation suggests a significant lapse in storage protocol, most likely prolonged exposure to light and/or air (oxygen).

    • Prepare a New, Stabilized Solution: Follow the protocol in Section 4 to prepare a new stock solution. Pay strict attention to protecting it from light and air. The use of a hindered amine light stabilizer (HALS) could be considered if photodegradation is the primary concern, but only if the system is rigorously anhydrous and free of acids.[8][9] Given the risk of acid formation, an epoxy-based stabilizer is a safer first choice.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 1-bromo-1,1-dichlorotrifluoroethane in anhydrous acetonitrile with an epoxy-based stabilizer. Epoxy compounds act as "acid scavengers" or "halogen catchers" by reacting with and neutralizing any HCl or HBr that may form, thereby preventing acid-catalyzed degradation.[4][5]

Materials:

  • 1-bromo-1,1-dichlorotrifluoroethane (MW: 231.83 g/mol )[10]

  • Anhydrous acetonitrile (ACN)

  • 2-Ethylhexyl glycidyl ether (EGE) (CAS: 2461-15-6) or similar monofunctional epoxy compound[5]

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with PTFE-lined caps

  • Calibrated analytical balance and volumetric flasks/pipettes

Procedure:

  • Preparation of Stabilizer-Solvent Mixture:

    • In a volumetric flask, prepare a solution of 0.1% (v/v) 2-ethylhexyl glycidyl ether in anhydrous acetonitrile. For example, add 100 µL of EGE to a 100 mL flask and bring to volume with anhydrous ACN.

    • Mix thoroughly. This is your stabilized solvent.

  • Weighing the Compound:

    • In a fume hood, accurately weigh the required amount of 1-bromo-1,1-dichlorotrifluoroethane. For 10 mL of a 10 mM solution, you will need: 0.010 L * 0.010 mol/L * 231.83 g/mol = 0.02318 g (or 23.18 mg)

  • Dissolution:

    • Transfer the weighed compound to a 10 mL amber volumetric flask.

    • Add a small amount of the stabilized solvent to dissolve the compound completely.

    • Once dissolved, bring the flask to the 10 mL mark with the stabilized solvent.

  • Aliquoting and Storage:

    • Cap the flask and invert several times to ensure homogeneity.

    • Working under a stream of inert gas, aliquot the stock solution into smaller, single-use amber glass vials. This minimizes contamination and degradation from repeated opening and closing of the main stock.

    • Seal the vials tightly with PTFE-lined caps.

    • Store the vials in the dark at 2-8°C.

Protocol 2: Quality Control (QC) by GC-MS

This protocol provides a general method for assessing the purity and stability of your stock solution over time.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • Column: A low-to-mid polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm), is suitable for separating halogenated hydrocarbons.[11][12]

Procedure:

  • Sample Preparation:

    • Dilute your stock solution to an appropriate concentration for GC-MS analysis (e.g., 10-100 µM) using your chosen solvent (without stabilizer for the dilution step).

  • GC-MS Method:

    • Injector: 250°C, Split mode (e.g., 50:1)

    • Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 10°C/min to 200°C

      • Hold: 2 minutes

    • MS Transfer Line: 280°C

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-300

  • Analysis and Interpretation:

    • Time Zero (T=0) Analysis: Analyze a freshly prepared stock solution immediately after preparation. Integrate the peak for 1-bromo-1,1-dichlorotrifluoroethane and any impurity peaks. The area of the main peak represents your 100% purity reference.

    • Stability Monitoring: Store the stock solution under the recommended conditions. At set time points (e.g., 1 week, 1 month, 3 months), re-analyze an aliquot.

    • Evaluation: Compare the chromatograms over time. Look for:

      • A decrease in the peak area of the parent compound.

      • The appearance or increase in the area of new impurity peaks.

    • Purity Calculation: Purity (%) = (Area of Parent Peak) / (Total Area of All Peaks) * 100. A decrease in purity below a set threshold (e.g., 99%) may indicate that the solution is no longer suitable for use.

Caption: Workflow for preparing and validating a stabilized stock solution.

References

  • Hindered amine light stabilizers. (n.d.). In Wikipedia. Retrieved March 27, 2026, from [Link]

  • Polymer/Resin Stabilizers | Enhance Durability with Halogen Catchers | DENACOL's Lab. (2023, December 21). Nagase ChemteX Corporation. [Link]

  • Moralejo, C., & Anderson, W. A. (2024). Photochemical Degradation of Some Halogenated Anesthetics in Air. Environments, 11(12), 286. [Link]

  • Moralejo, C., & Anderson, W. A. (2024). Photochemical Degradation of Some Halogenated Anesthetics in Air. ResearchGate. [Link]

  • Sharp, J. H., Trudell, J. R., & Cohen, E. N. (1979). Volatile metabolites and decomposition products of halothane in man. Anesthesiology, 50(1), 2-8. [Link]

  • de la Cal, A., & Eljarrat, E. (2012). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. In Advanced Techniques in Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Klemchuk, P. P., & Gande, M. E. (1988). Stabilization Mechanisms of Hindered Amines. Die Makromolekulare Chemie: Macromolecular Symposia, 28(1), 117-142.
  • Shibata, Y., & Furuya, K. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Journal of Environmental Chemistry, 25(2), 79-86. [Link]

  • A kind of new and effective chlorinated paraffin stabilizer. (2020).
  • Stabilized chlorinated solvents and method of stabilizing such solvent. (1937).
  • Degradation of approximately 1052 mg/m³ initial concentrations of halothane using three TiO2 photocatalyst mass areal loadings on aluminum sheets. (2024). ResearchGate. [Link]

  • Hites, R. A. (2009). The Analysis of Halogenated Flame Retardants by GC–HRMS in Environmental Samples. LCGC North America. [Link]

  • Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link]

  • 3-Bromo-3-methylhexane loses its optical activity when dissolved in nitromethane, a highly polar but nonnucleophilic solvent. Explain by a detailed mechanism. (n.d.). Vaia. [Link]

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  • Strauss, J. M., Baum, J., Sümpelmann, R., Krohn, S., & Callies, A. (1996). [Degradation of halothane, enflurane, and isoflurane by dry soda lime to give carbon monoxide]. Der Anaesthesist, 45(9), 798–801. [Link]

  • 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) CAS No. 306-83-2 (Third Edition). (2005). ECETOC. [Link]

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  • Why do haloalkanes dissolve in organic solvents? (2017, January 28). Quora. [Link]

  • Smith, J. F. (1987). The Purity of Electronic Grade 1,1, 2-Trichlorotrifluoroethane by Gas Chromatography. OSTI.gov. [Link]

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  • 2,2-dichloro-1,1,1- trifluoroethane (HCFC-123). (1994, October 24). National Industrial Chemicals Notification and Assessment Scheme. [Link]

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  • 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane. (n.d.). Fluoropharm. Retrieved March 27, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for Perfluoro(2-methyl-3-pentanone) (CAS 354-50-7) Detection in Complex Matrices

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of Perfluoro(2-methyl-3-pentanone) Perfluoro(2-methyl-3-pentanone), a perfluorinated ketone, is known commercially as...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Perfluoro(2-methyl-3-pentanone)

Perfluoro(2-methyl-3-pentanone), a perfluorinated ketone, is known commercially as Novec™ 1230 and is utilized as a fire suppression agent.[1][2] Its chemical structure, CF₃CF₂C(O)CF(CF₃)₂, imparts high thermal stability.[1] With increasing applications, the need for sensitive and selective analytical methods to quantify this compound in complex matrices such as biological fluids (for toxicokinetic studies) and environmental samples (for monitoring purposes) is paramount. The inherent volatility and chemical inertness of perfluorinated compounds present unique challenges in developing and validating analytical methods.

This guide will explore two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as applied to the detection of Perfluoro(2-methyl-3-pentanone). We will delve into the intricacies of method development and, most critically, the validation of these methods in accordance with international guidelines.

Comparative Analytical Methodologies

The choice between GC-MS and LC-MS/MS for the analysis of Perfluoro(2-methyl-3-pentanone) depends on several factors, including the matrix, required sensitivity, and available instrumentation. Below, we compare hypothetical yet scientifically robust methods for the quantification of Perfluoro(2-methyl-3-pentanone) in human plasma, a common matrix in toxicokinetic studies.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the volatility of Perfluoro(2-methyl-3-pentanone), GC-MS is a logical choice.

2.1.1. Sample Preparation for GC-MS

A critical step in the analysis of complex matrices is the effective isolation of the analyte from interfering components.[3][4] For Perfluoro(2-methyl-3-pentanone) in plasma, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) would be suitable.

Experimental Protocol: Liquid-Liquid Extraction (LLE) for GC-MS

  • To 500 µL of plasma in a glass vial, add 50 µL of an internal standard (IS) solution (e.g., a deuterated analog of the analyte).

  • Add 2 mL of a water-immiscible organic solvent (e.g., methyl-tert-butyl ether or hexane).

  • Vortex for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2.1.2. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: A low-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable for separating non-polar compounds.

  • Injection: 1 µL splitless injection at 250°C.

  • Oven Program: Start at 40°C, hold for 1 minute, then ramp to 250°C at 20°C/min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of Perfluoro(2-methyl-3-pentanone).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While GC-MS is a natural fit for volatile compounds, LC-MS/MS offers high sensitivity and specificity and can be adapted for the analysis of a wide range of compounds, including some volatile ones with appropriate sample preparation and chromatographic conditions.[5]

2.2.1. Sample Preparation for LC-MS/MS

For LC-MS/MS analysis, a protein precipitation (PPT) followed by solid-phase extraction (SPE) is a common and effective approach for cleaning up plasma samples.

Experimental Protocol: Protein Precipitation and Solid-Phase Extraction (SPE) for LC-MS/MS

  • To 200 µL of plasma, add 600 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Dilute the supernatant with 1 mL of water.

  • Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.

  • Load the diluted supernatant onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.

  • Elute the analyte with a strong organic solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.

2.2.2. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a common choice.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Sciex Triple Quad™ 6500+ or equivalent.

  • Ionization: Electrospray Ionization (ESI) in negative ion mode is often suitable for perfluorinated compounds.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest selectivity and sensitivity. Specific precursor-to-product ion transitions for Perfluoro(2-methyl-3-pentanone) and its IS would be monitored.

Method Comparison
FeatureGC-MSLC-MS/MS
Analyte Volatility Highly suitableLess conventional, but feasible
Sample Preparation LLE or SPMEPPT and SPE
Throughput ModeratePotentially higher with automation
Sensitivity Good to excellentTypically excellent
Specificity Good with SIMExcellent with MRM
Instrumentation Cost Generally lowerGenerally higher

Validation of Analytical Methods: A Cornerstone of Scientific Integrity

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[6][7][8] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures.[6][9][10] The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) also provide detailed guidance on bioanalytical method validation.[11][12][13][14]

The core validation parameters are:

  • Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[7]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[7]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[15]

  • Precision: The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.

A Self-Validating System: The Rationale Behind Experimental Choices

A well-designed validation study is a self-validating system. Each experiment is designed to test a specific performance characteristic of the method, and the acceptance criteria are predefined.

Experimental Protocol: Validation of Accuracy and Precision

  • Prepare Quality Control (QC) Samples: Spike the blank matrix (e.g., plasma) with known concentrations of Perfluoro(2-methyl-3-pentanone) at a minimum of three levels: low, medium, and high.

  • Analyze QC Samples: Analyze five replicates of each QC level on three separate days.

  • Calculate Accuracy: Accuracy is expressed as the percentage of the mean calculated concentration to the nominal concentration. The acceptance criterion is typically within ±15% (±20% for the LOQ).

  • Calculate Precision: Precision is expressed as the relative standard deviation (RSD). The acceptance criterion is typically an RSD of ≤15% (≤20% for the LOQ).

The causality behind this experimental design is to demonstrate that the method is reliable over a range of concentrations and across different analytical runs, mimicking the conditions of a real study.

Visualizing the Workflow

GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis plasma Plasma Sample (500 µL) add_is Add Internal Standard plasma->add_is add_solvent Add Extraction Solvent (2 mL) add_is->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute (100 µL) evaporate->reconstitute inject Inject (1 µL) reconstitute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (SIM) ionize->detect data Data Acquisition & Processing detect->data

Caption: GC-MS analytical workflow for Perfluoro(2-methyl-3-pentanone).

LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) ppt Protein Precipitation (Acetonitrile + IS) plasma->ppt centrifuge_ppt Centrifuge (10,000 rpm, 10 min) ppt->centrifuge_ppt supernatant Collect Supernatant centrifuge_ppt->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe evaporate Evaporate Eluate spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Tandem MS Detection (MRM) ionize->detect data Data Acquisition & Processing detect->data

Caption: LC-MS/MS analytical workflow for Perfluoro(2-methyl-3-pentanone).

Conclusion

The selection and validation of an analytical method for Perfluoro(2-methyl-3-pentanone) in complex matrices require a thorough understanding of the analyte's chemical properties, the nature of the matrix, and the strengths and limitations of the available analytical instrumentation. Both GC-MS and LC-MS/MS can be developed into robust and reliable methods for the quantification of this compound. The key to ensuring data of the highest quality lies in a comprehensive and scientifically sound method validation, adhering to the principles outlined by regulatory bodies such as the ICH, FDA, and EMA. This guide provides a framework for researchers and scientists to develop and validate analytical methods that are fit for purpose and can withstand scientific and regulatory scrutiny.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Cali-Valle, J. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. KCAS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(4), 353-359.
  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Jackson, G. P., et al. (2011). Atmospheric Degradation of Perfluoro-2-methyl-3-pentanone: Photolysis, Hydrolysis and Hydration. Environmental Science & Technology, 45(9), 3963-3970.
  • Academia.edu. (n.d.). Atmospheric degradation of perfluoro-2-methyl-3-pentanone: Photolysis, hydrolysis and hydration. Retrieved from [Link]

  • IntechOpen. (2018). Validation of Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). RU2604738C2 - Method of producing perfluoro-2-methyl-3-pentanone and intermediate compounds.
  • Japanese Pharmacopoeia. (n.d.). 1330 - Validation of Analytical Procedures / General Information. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • LCGC. (2020). Overview of Methods and Considerations for Handling Complex Samples. Retrieved from [Link]

  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of analytical methods and laboratory procedures for chemical measurements. Retrieved from [Link]

  • Wiley. (n.d.). Analytical Chemistry of Complex Matrices. Retrieved from [Link]

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  • CAS. (n.d.). CAS Analytical Methods. Retrieved from [Link]

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Comparative

Comparative environmental impact of 1-bromo-1,1-dichlorotrifluoroethane and traditional CFCs

Comparative Environmental Impact and Performance Guide: 1-Bromo-1,1-dichlorotrifluoroethane vs. Traditional CFCs Executive Summary In the landscape of pharmaceutical manufacturing and drug development, halogenated solven...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Environmental Impact and Performance Guide: 1-Bromo-1,1-dichlorotrifluoroethane vs. Traditional CFCs

Executive Summary

In the landscape of pharmaceutical manufacturing and drug development, halogenated solvents and intermediates have historically played pivotal roles due to their chemical inertness, volatility, and unique solvent properties. Among these, traditional chlorofluorocarbons (CFCs) like CFC-11 and CFC-113 were once ubiquitous. However, specialized fully halogenated derivatives such as 1-bromo-1,1-dichloro-2,2,2-trifluoroethane (CAS 354-50-7, formula C₂BrCl₂F₃) occupy a unique niche. Known in regulatory frameworks as Halon 2321 and in pharmacopeial contexts as Halothane EP Impurity I [1], this compound presents unique analytical challenges and severe environmental liabilities.

This guide objectively compares the physicochemical performance and environmental footprint of 1-bromo-1,1-dichlorotrifluoroethane against traditional CFCs, providing drug development professionals with actionable experimental protocols for impurity profiling and environmental impact assessment.

Physicochemical Performance & Application Context

Traditional CFCs (e.g., CFC-113) were prized in pharmaceutical synthesis for their non-flammability and ability to extract lipophilic compounds without degrading sensitive active pharmaceutical ingredients (APIs).

1-Bromo-1,1-dichlorotrifluoroethane shares these highly stable, lipophilic characteristics but is primarily encountered by researchers as a critical synthetic byproduct. During the synthesis of the traditional inhalation anesthetic Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane), over-halogenation or the use of impure starting materials (such as 1,1,1-trichlorotrifluoroethane) leads to the formation of this impurity [2].

Because C₂BrCl₂F₃ lacks any hydrogen atoms (unlike Halothane, which is an HCFC), it is highly resistant to tropospheric hydroxyl radical (OH•) attack. This gives it a solvent stability comparable to traditional CFCs, but makes its environmental persistence a significant liability.

Table 1: Comparative Physicochemical and Environmental Profile
CompoundClassificationPrimary Pharma ContextOzone Depletion Potential (ODP)Global Warming Potential (GWP, 100-yr)
CFC-11 (CCl₃F)Traditional CFCLegacy aerosol propellant1.0 (Reference)4,750
CFC-113 (C₂Cl₃F₃)Traditional CFCLegacy extraction solvent0.86,130
1-Bromo-1,1-dichloro-2,2,2-trifluoroethane (C₂BrCl₂F₃)Halon (Halon 2321)Halothane EP Impurity IHigh (>1.0)**~1,500 - 3,000
Novec 7100 (C₄F₉OCH₃)HFE (Modern Alt)Green solvent replacement0.00320

*ODP and GWP values are benchmarked against UNEP Montreal Protocol and IPCC AR4/AR6 assessments [3]. **Bromine is approximately 40–60 times more efficient at destroying stratospheric ozone than chlorine, severely elevating the ODP of brominated CFCs.

Mechanistic Environmental Impact

The environmental hazard of 1-bromo-1,1-dichlorotrifluoroethane significantly exceeds that of traditional CFCs due to the synergistic destructive effects of chlorine and bromine radicals.

Ozone Depletion Mechanism: Because it is fully halogenated, C₂BrCl₂F₃ survives the troposphere and diffuses into the stratosphere. Here, high-energy UV radiation induces homolytic cleavage. The C-Br bond has a lower bond dissociation energy (~280 kJ/mol) compared to the C-Cl bond (~330 kJ/mol), meaning bromine radicals (Br•) are released preferentially and rapidly. These radicals disrupt the Chapman cycle, catalyzing the conversion of ozone (O₃) to diatomic oxygen (O₂).

G UV UV Radiation (Stratosphere) Halon C2BrCl2F3 (Halon 2321) UV->Halon Photolysis (Cleaves C-Br) Radicals Br• and Cl• Radicals Halon->Radicals Homolytic Cleavage Ozone Ozone (O3) Radicals->Ozone Catalytic Attack ClO_BrO ClO• / BrO• Intermediates Ozone->ClO_BrO Oxidation O2 Oxygen (O2) Ozone->O2 Degradation Regen Radical Regeneration (+ O•) ClO_BrO->Regen Reaction with O• Regen->Radicals Cycle Repeats (100k+ times) Regen->O2 Release

Figure 1: Stratospheric ozone destruction pathway catalyzed by the photolysis of 1-bromo-1,1-dichlorotrifluoroethane.

Global Warming Potential (GWP): Like traditional CFCs, the C-F bonds in 1-bromo-1,1-dichlorotrifluoroethane absorb infrared radiation strongly within the "atmospheric window" (8–12 µm). While its atmospheric lifetime is slightly shorter than CFC-113 due to the photolabile bromine, its intense radiative forcing still makes it a potent greenhouse gas [4].

Experimental Methodologies (Self-Validating Protocols)

To ensure regulatory compliance and high-quality drug development, researchers must accurately quantify 1-bromo-1,1-dichlorotrifluoroethane down to parts-per-million (ppm) levels. Below is a self-validating analytical protocol designed to isolate this impurity from a halothane matrix.

Protocol 1: GC-MS Quantification of Halothane EP Impurity I

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is utilized because the boiling point of C₂BrCl₂F₃ is similar to the parent API (Halothane). Selected Ion Monitoring (SIM) mode is required to filter out the massive parent peak and focus on the unique isotopic signature of the impurity.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1.0 g of the Halothane batch into a 10 mL volumetric flask.

  • Internal Standard Spiking: Add 10 µL of Toluene-d8 (internal standard) to account for injection volume variability. Dilute to volume with GC-grade methanol.

  • Chromatographic Separation:

    • Column: Use a mid-polarity capillary column (e.g., DB-624, 30 m x 0.25 mm x 1.4 µm) to resolve halogenated isomers.

    • Oven Program: Hold at 35°C for 5 mins, ramp at 10°C/min to 150°C. Causality: The thick film and low initial temperature ensure adequate retention of highly volatile halocarbons.

  • Mass Spectrometric Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • SIM Parameters: Monitor m/z 230, 232, and 234. Causality: These masses correspond to the[M-F]+ fragments containing the unique isotopic cluster of one Bromine (⁷⁹Br/⁸¹Br) and two Chlorines (³⁵Cl/³⁷Cl).

  • System Suitability Validation: Ensure the resolution ( Rs​ ) between Halothane and Impurity I is > 1.5, and the Relative Standard Deviation (RSD) of the internal standard peak area across 5 replicate injections is < 2.0%.

Workflow Sample Sample Prep: Halothane + Methanol Spike Spike Internal Std: Toluene-d8 Sample->Spike Volumetric Transfer GC Gas Chromatography (DB-624 Column) Spike->GC 1 µL Split Injection EI Electron Ionization (70 eV) GC->EI Elution (Temp Ramp) MS Mass Spectrometry (SIM: m/z 230, 232) EI->MS Fragmentation Data Quantification & Validation (RSD < 2%) MS->Data Peak Integration

Figure 2: GC-MS analytical workflow for the quantification of 1-bromo-1,1-dichlorotrifluoroethane.

Protocol 2: Atmospheric Degradation Simulation (Smog Chamber)

To empirically compare the atmospheric lifetime of C₂BrCl₂F₃ against CFC-11, researchers utilize smog chamber simulations coupled with Fourier Transform Infrared (FTIR) spectroscopy.

  • Chamber Initialization: Evacuate a 100 L Teflon-lined smog chamber and fill with purified zero-air.

  • Reactant Introduction: Inject 10 ppm of C₂BrCl₂F₃ and 10 ppm of a reference compound (e.g., CFC-11) alongside an OH• radical precursor (e.g., isopropyl nitrite).

  • Irradiation: Expose the chamber to UV lamps simulating the actinic flux of the stratosphere (wavelengths < 290 nm).

  • In-situ Monitoring: Continuously monitor the decay of the C-F stretching bands (1100–1300 cm⁻¹) using long-path FTIR.

  • Kinetic Analysis: Calculate the pseudo-first-order decay rate to derive the atmospheric lifetime. Result: C₂BrCl₂F₃ will exhibit a faster primary degradation rate than CFC-11 due to the photolabile C-Br bond, though the resulting radicals are vastly more destructive.

Conclusion

While 1-bromo-1,1-dichlorotrifluoroethane (Halon 2321) possesses the high stability and solvent performance characteristic of traditional CFCs, its inclusion of both chlorine and bromine makes it an extreme ecological hazard. For drug development professionals, rigorous GC-MS monitoring of this compound as an impurity (Halothane EP Impurity I) is not just a matter of pharmacopeial compliance, but a critical environmental mandate aligned with the Montreal Protocol's phase-out of ozone-depleting substances.

References

  • National Center for Advancing Translational Sciences (NCATS). 1-BROMO-1,1-DICHLORO-2,2,2-TRIFLUOROETHANE - Inxight Drugs. Retrieved from [Link]

  • Quality Control Chemicals (QCC). Halothane EP Impurity I (CAS# NA M.F.: C2BrCl2F3). Retrieved from[Link]

  • United Nations Environment Programme (UNEP). Ozone Secretariat - Montreal Protocol on Substances that Deplete the Ozone Layer (Annex A & B Controlled Substances). Retrieved from [Link]

  • Intergovernmental Panel on Climate Change (IPCC). Direct Global Warming Potentials - AR4 WGI Chapter 2. Retrieved from [Link]

Validation

Benchmarking 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane (BDCTFE) Against Standard Fluorinated Solvents

Executive Summary In the landscape of drug development and advanced analytical chemistry, solvent selection dictates the success of complex extractions and syntheses. While standard fluorinated solvents like Hexafluorois...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development and advanced analytical chemistry, solvent selection dictates the success of complex extractions and syntheses. While standard fluorinated solvents like Hexafluoroisopropanol (HFIP) and 2,2,2-Trifluoroethanol (TFE) dominate workflows requiring strong hydrogen-bond donation, they often fall short in specific biphasic extractions due to water miscibility or emulsion formation.

This guide benchmarks 1-bromo-1,1-dichloro-2,2,2-trifluoroethane (BDCTFE, CAS 354-50-7) against industry-standard fluorinated solvents. By leveraging its extreme density and orthogonal halogen-bonding capabilities, BDCTFE serves as a highly specialized alternative for the liquid-liquid extraction (LLE) of electron-rich Active Pharmaceutical Ingredients (APIs) from complex biological matrices.

Physicochemical Benchmarking: The Density and Polarity Paradigm

Standard fluorinated solvents typically rely on the electron-withdrawing nature of the trifluoromethyl (–CF₃) group to highly polarize an adjacent hydroxyl group, creating powerful hydrogen-bond donors. BDCTFE, however, lacks a hydroxyl group. Instead, the –CF₃ group polarizes the adjacent carbon-halogen bonds (C–Br and C–Cl). This creates a pronounced positive electrostatic potential—a "σ-hole" —on the polarizable bromine atom, enabling robust halogen bonding with Lewis basic sites (e.g., amines, ethers) on target analytes .

Furthermore, BDCTFE possesses an exceptional density of 1.95 g/cm³, significantly outperforming standard chlorinated and fluorinated alternatives. This mass differential is the primary driver for its utility in breaking stubborn biological emulsions .

Table 1: Physicochemical Comparison of BDCTFE vs. Standard Solvents
SolventCAS NumberDensity (g/cm³ at 20°C)Boiling Point (°C)Primary Solvation MechanismH-Bond Donor
BDCTFE 354-50-71.9569.2Halogen Bonding (σ-hole)No
HFIP 920-66-11.6058.2Hydrogen BondingStrong
TFE 75-89-81.3774.1Hydrogen BondingModerate
DCM 75-09-21.3339.6Dipole-Dipole / Weak H-BondWeak
Perfluorohexane 355-42-01.6856.0Hydrophobic / CavityNo

Mechanistic Pathway: Orthogonal Solvation Dynamics

Understanding the causality behind solvent selection is critical for assay development. When extracting electron-rich APIs (such as those containing pyridine or piperidine moieties), HFIP forms strong hydrogen bonds but readily misces with aqueous phases, complicating phase separation. Perfluorohexane is entirely immiscible with water but is too hydrophobic to solvate polar APIs.

BDCTFE offers an orthogonal, "Goldilocks" approach: it is highly hydrophobic (ensuring biphasic separation) yet strongly coordinates with Lewis bases via halogen bonding.

SolvationMechanisms API Target API (Lewis Base / e- rich) HFIP HFIP / TFE (Standard Fluorinated) HBond Hydrogen Bonding (Proton Donation) HFIP->HBond Mechanism BDCTFE BDCTFE (1-bromo-1,1-dichloro- 2,2,2-trifluoroethane) XBond Halogen Bonding (σ-hole on Br/Cl) BDCTFE->XBond Mechanism HBond->API Solvation XBond->API Orthogonal Solvation

Orthogonal solvation pathways: Hydrogen bonding in HFIP vs. Halogen bonding in BDCTFE.

Experimental Protocol: High-Density Liquid-Liquid Extraction (LLE)

In biological matrix extractions (e.g., plasma, cell lysates), standard solvents like Dichloromethane (DCM) often form stubborn emulsions due to their moderate density differential with water (Δρ ≈ 0.33 g/cm³). BDCTFE’s extreme density (Δρ ≈ 0.95 g/cm³) maximizes the settling velocity according to Stokes' Law. This creates a self-validating system : the visual formation of a razor-sharp phase boundary inherently confirms that the emulsion has been successfully disrupted.

Step-by-Step Methodology
  • Matrix Preparation: Transfer 1.0 mL of aqueous biological matrix containing the target basic API into a centrifuge tube. Adjust the pH to > pKa + 2 using 0.1 M NaOH to ensure the API is fully deprotonated.

    • Causality: Halogen bonding requires an available, unshared electron lone pair on the API; protonation would quench this interaction and trap the API in the aqueous layer.

  • Solvent Addition: Add 1.0 mL of BDCTFE.

    • Causality: Due to its extreme density (1.95 g/cm³), the solvent immediately sinks, displacing the aqueous layer upwards without the need for initial centrifugation.

  • Partitioning: Vortex the mixture vigorously for 60 seconds.

    • Causality: High kinetic energy maximizes the interfacial surface area, allowing the σ-holes of BDCTFE to efficiently coordinate with the API's Lewis basic sites.

  • Phase Separation (Self-Validation): Allow the mixture to stand at room temperature for 2 minutes.

    • Causality: The massive density differential inherently breaks micro-emulsions. The immediate appearance of a distinct, clear lower phase validates that the extraction equilibrium has been reached without proteinaceous trapping.

  • Recovery: Pierce the upper aqueous layer with a narrow-gauge needle and aspirate the lower BDCTFE layer.

    • Causality: BDCTFE's higher boiling point (69.2 °C) compared to DCM (39.6 °C) prevents premature evaporative losses during handling, ensuring quantitative recovery.

Table 2: Representative LLE Performance (Basic Amine API from Plasma)
SolventPhase Separation TimeEmulsion FormationExtraction Recovery (%)
BDCTFE < 2 minNone> 92%
DCM 5 - 10 minModerate85%
HFIP N/A (Miscible)N/AN/A
Perfluorohexane < 1 minNone< 10% (Too hydrophobic)

Safety, Environmental, and Regulatory Context

While BDCTFE offers unparalleled physical properties for specific bench-scale extractions, researchers must weigh its environmental profile. As a fully halogenated chlorofluorocarbon derivative, it carries considerations regarding Global Warming Potential (GWP) and Ozone Depletion Potential (ODP) typical of historical halocarbons . Therefore, its use should be strictly benchmarked for high-value, small-scale analytical workflows (e.g., proteomics research, specialized API isolation, or as a dense NMR solvent) rather than process-scale manufacturing.

References

  • National Center for Biotechnology Information. "1-Bromo-1,1-dichloro-2,2,2-trifluoroethane | C2BrCl2F3 | CID 39178." PubChem. URL:[Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. "Fluorinated Aliphatic Compounds." John Wiley & Sons, Inc. URL:[Link]

Comparative

Bridging the Gap: A Comparative Guide to Validating Computational Models with Experimental NMR Data for Halogenated Ethanes

In the landscape of modern chemical research and drug development, the synergy between computational modeling and experimental data is paramount for the accurate elucidation of molecular structures and properties. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern chemical research and drug development, the synergy between computational modeling and experimental data is paramount for the accurate elucidation of molecular structures and properties. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth comparison of computational models with experimental Nuclear Magnetic Resonance (NMR) data. Due to the limited availability of public experimental NMR data for 1-bromo-1,1-dichlorotrifluoroethane, this guide will utilize the well-characterized and structurally similar anesthetic, 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane), as a model system to demonstrate the validation process. This substitution allows for a robust and practical exploration of the methodologies and principles involved in this critical aspect of chemical analysis.

The Symbiotic Relationship of Computation and Experimentation

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting a wide array of molecular properties, including NMR parameters like chemical shifts and spin-spin coupling constants.[1] These predictions can provide invaluable insights into molecular structure, conformation, and electronic environments. However, the accuracy of these computational models is contingent upon the chosen theoretical level (functional and basis set) and the accurate representation of the molecular system, including its conformational flexibility.

Experimental NMR spectroscopy, on the other hand, provides a direct measurement of the magnetic properties of nuclei in a molecule, offering a "ground truth" against which computational models can be benchmarked. The cross-validation of these two techniques provides a powerful and detailed approach to understanding molecular behavior.[2] By comparing computationally derived parameters with experimental data, researchers can build accurate and predictive models.

This guide will walk through the essential steps of this validation process, from experimental data acquisition to the setup of computational models and the critical analysis of the resulting data.

Acquiring the Experimental Benchmark: NMR Spectroscopy of Halothane

The first pillar of our comparative study is the acquisition of high-quality experimental NMR data for 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). A comprehensive NMR analysis involves the acquisition of spectra for all NMR-active nuclei within the molecule, which in this case are ¹H, ¹³C, and ¹⁹F.

Experimental Protocol for NMR Analysis:
  • Sample Preparation: A solution of high-purity halothane is prepared in a deuterated solvent, typically deuterated chloroform (CDCl₃), to a concentration suitable for NMR analysis (e.g., 5-10 mg/mL). The use of a deuterated solvent is crucial to avoid large solvent signals that would otherwise obscure the analyte's signals.

  • NMR Data Acquisition: A suite of one-dimensional (1D) and potentially two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR: Provides information on the chemical environment of the single proton in halothane.

    • ¹³C NMR: Reveals the chemical shifts of the two carbon atoms. Proton decoupling is typically employed to simplify the spectrum into single lines for each carbon.

    • ¹⁹F NMR: Crucial for fluorinated compounds, this technique provides information about the three equivalent fluorine atoms. Due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion, it is a powerful probe of molecular structure.[3]

  • Data Processing and Analysis: The acquired spectra are processed using specialized software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is the conventional internal standard (0 ppm). For ¹⁹F NMR, a common reference is trichlorofluoromethane (CFCl₃) at 0 ppm. Key parameters to be extracted are:

    • Chemical Shifts (δ): The position of a signal in the NMR spectrum, which is highly sensitive to the electronic environment of the nucleus.

    • Spin-Spin Coupling Constants (J): The interaction between neighboring nuclear spins, which provides information about the connectivity and geometry of the molecule.

Experimentally Determined NMR Parameters for Halothane (in CDCl₃):
NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹H ~5.8Quartet³J(H-F) ≈ 4.5
¹³C C1: ~123 (quartet) C2: ~55 (doublet)Quartet Doublet¹J(C-F) ≈ 275 ²J(C-H) ≈ 150
¹⁹F ~ -76Doublet³J(F-H) ≈ 4.5

Note: These are approximate values based on typical ranges for similar compounds and may vary slightly depending on the specific experimental conditions. A thorough literature search or direct experimental measurement is necessary for precise values.

In Silico Prediction: Computational NMR Modeling

With the experimental data in hand, the next step is to generate a theoretical model of halothane and predict its NMR parameters. This process involves several key decisions regarding the computational methodology.

Computational Protocol:
  • Structure Generation: A 3D structure of the halothane molecule is built using molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Analysis: For flexible molecules, a thorough conformational search is essential. However, for a small and relatively rigid molecule like halothane, a single conformation is a reasonable starting point.

  • Geometry Optimization: The initial structure is optimized to find its lowest energy conformation using a quantum mechanical method. Density Functional Theory (DFT) is a widely used and reliable method for this purpose. The choice of the functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-31G(d), aug-cc-pVDZ) will influence the accuracy of the results.

  • NMR Parameter Calculation: Once the geometry is optimized, the NMR shielding tensors are calculated at the same or a higher level of theory. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for this calculation.

  • Conversion to Chemical Shifts: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) using a reference compound, typically TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. The chemical shift is calculated as: δ = σ_ref - σ_iso.

Workflow for Computational NMR Prediction:

G cluster_0 Computational Workflow A 1. Build 3D Structure (e.g., Avogadro) B 2. Geometry Optimization (DFT: e.g., ωB97X-D/aug-cc-pVDZ) A->B C 3. NMR Shielding Calculation (GIAO method) B->C E 5. Coupling Constant Calculation (Optional but recommended) B->E D 4. Chemical Shift Calculation (Referencing to TMS/CFCl3) C->D

Caption: Computational workflow for predicting NMR parameters.

The Moment of Truth: Comparing Experimental and Computational Data

The core of the validation process lies in the direct comparison of the experimentally measured and computationally predicted NMR parameters. This comparison allows for an objective assessment of the computational model's accuracy.

Data Presentation for Comparison:

A clear and concise table is the most effective way to present this comparison.

ParameterExperimental ValueComputed Value (Model 1: B3LYP/6-31G(d))Computed Value (Model 2: ωB97X-D/aug-cc-pVDZ)Δ (Model 1)Δ (Model 2)
δ(¹H) (ppm) ~5.8[Calculated Value][Calculated Value][Difference][Difference]
δ(¹³C1) (ppm) ~123[Calculated Value][Calculated Value][Difference][Difference]
δ(¹³C2) (ppm) ~55[Calculated Value][Calculated Value][Difference][Difference]
δ(¹⁹F) (ppm) ~ -76[Calculated Value][Calculated Value][Difference][Difference]
³J(H-F) (Hz) ~4.5[Calculated Value][Calculated Value][Difference][Difference]
¹J(C-F) (Hz) ~275[Calculated Value][Calculated Value][Difference][Difference]

Note: The "Computed Value" columns would be populated with the results from the quantum mechanical calculations. The "Δ" columns represent the absolute difference between the experimental and computed values.

Interpreting the Comparison:

The magnitude of the difference (Δ) between the experimental and computed values is a direct measure of the computational model's accuracy. Several factors can contribute to discrepancies:

  • Choice of Functional and Basis Set: Different DFT functionals and basis sets can yield significantly different results. Functionals that include dispersion corrections, like ωB97X-D, are often more accurate for systems with non-covalent interactions. Larger basis sets generally provide more accurate results but at a higher computational cost.

  • Solvent Effects: The experimental data is typically acquired in a solvent, while the initial computational models are often run in the gas phase. The polarity of the solvent can influence the electronic structure and, consequently, the NMR parameters. Including a solvent model (e.g., the Polarizable Continuum Model - PCM) in the computations can often improve the agreement with experimental data.

  • Relativistic Effects: For molecules containing heavy atoms like bromine, relativistic effects can become significant and may need to be considered for highly accurate predictions.

  • Vibrational Averaging: The experimental NMR parameters are an average over the vibrational states of the molecule, while the computational results are typically for the equilibrium geometry. Accounting for vibrational averaging can lead to better agreement.

Conclusion: An Iterative Process of Refinement

The validation of computational models with experimental NMR data is not a one-off procedure but rather an iterative process of refinement. Discrepancies between the computed and experimental values provide valuable feedback for improving the computational model. By systematically exploring different functionals, basis sets, and environmental effects, researchers can develop a computational protocol that accurately reproduces the experimental reality.

This robustly validated computational model can then be used with confidence to predict the properties of related, uncharacterized molecules, thereby accelerating the pace of research and development. The principles and methodologies outlined in this guide, using halothane as a practical example, provide a solid foundation for any researcher seeking to leverage the powerful synergy between computational chemistry and NMR spectroscopy.

References

  • Chemical Reviews. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. [Link]

  • PubChem. 2-Bromo-2-chloro-1,1,1-trifluoroethane. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • The Royal Society of Chemistry. NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling. [Link]

  • MDPI. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? [Link]

  • NSF Public Access Repository. Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. [Link]

  • Frontiers in Chemistry. Machine learning in computational NMR-aided structural elucidation. [Link]

  • ACS Publications. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

  • Modgraph Consultants. 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. [Link]

  • ResearchGate. Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C a Number. [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 19F NMR Chemical Shifts. [Link]

  • Oxford Learning Link. 13 Spectroscopy. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • The Royal Society of Chemistry. The NMR spectrum of 1:1:2-trifluoro 1-bromo 2-chloroethane. [Link]

  • Doc Brown's Chemistry. 1H NMR spectrum of 1-bromo-2-chloroethane BrCH 2 CH 2 Cl. [Link]

  • NIST WebBook. 1-Bromo-1,1-dichloro ethane. [Link]

  • Filo. spectra of nmr 1 bromo 1 fluoroethane. [Link]

  • PubChem. 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane. [Link]

  • University of California, Santa Barbara. 19F NMR Reference Standards. [Link]

  • Organic Chemistry Data. 1H NMR Coupling Constants. [Link]

  • University of Wisconsin-Madison. 19Flourine NMR. [Link]

  • University of California, Los Angeles. 1-bromo-2-chloroethane (NMR Spectrum). [Link]

  • PubMed. The fluorinated anesthetic halothane as a potential NMR biologic probe. [Link]

  • ScienceDirect. Correlation of 19F-NMR spectra of halothane in rat tumor and non-tumor tissues with membrane alterations. [Link]

  • PubMed. Correlation of 19F-NMR Spectra of Halothane in Rat Tumor and Non-Tumor Tissues With Membrane Alterations. [Link]

  • PubMed. The effects of isoflurane and halothane on blood flow and 31P NMR spectra in murine RIF-1 tumors. [Link]

  • ACS Publications. Effect of halothane on the natural-abundance carbon-13 NMR spectra of excised rat brain. [Link]

  • PubChem. 2-Bromo-2-chloro-1,1,1-trifluoroethane;hydrate. [Link]

  • Automated Topology Builder. (2S)-2-Bromo-2-chloro-1,1,1-trifluoroethane. [Link]

  • PubChem. 2-bromo-2-chloro-1,1,1-trifluoro(114C)ethane. [Link]

  • Stenutz. 2-bromo-2-chloro-1,1,1-trifluoroethane. [Link]

  • Wikimedia Commons. File:2-bromo-2-chloro-1,1,1-trifluoroethane 200.svg. [Link]

  • ResearchGate. 19F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA) and an Alternative 2-Iodo- N -(2,2,2-Trifluoroethyl)acetamide (ITFEA) 19 F NMR Probe. [Link]

  • NIST WebBook. 1-Bromo-2-chloro-1,1,2-trifluoroethane. [Link]

  • Semantic Scholar. Gas-phase 19F and 1H high-resolution n.m.r. spectroscopy: application to the study of unperturbed conformational energies of 1,2-difluoroethane. [Link]

  • bioRxiv. An environmentally ultrasensitive fluorine probe to resolve protein conformational ensembles by 19F NMR and cryo-EM. [Link]

  • ResearchGate. ¹⁹F-MT vs.¹⁹F NMR of the CB[n]:halothane system in PBS with a molar.... [Link]

  • Dovepress. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

  • The Royal Society of Chemistry. Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi- chromic 19F Magnetic Resonance Spectr. [Link]

  • PMC. Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. [Link]

  • Harvard University. Lecture 3: Coupling Constants Coupling Constants the chemical shift. [Link]

  • Bruker. Ultrafast 19F MAS NMR 090222 revised. [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

  • University of Wisconsin-Madison. 13-C NMR Chemical Shift Table.pdf. [Link]

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Validation

Method Validation for Environmental Monitoring of 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane: A Comparative Guide

Executive Summary 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane (CAS 354-50-7) is a heavily halogenated volatile organic compound (VOC) utilized as a fluorinated pharmaceutical intermediate and specialty proteomics reagent[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Bromo-1,1-dichloro-2,2,2-trifluoroethane (CAS 354-50-7) is a heavily halogenated volatile organic compound (VOC) utilized as a fluorinated pharmaceutical intermediate and specialty proteomics reagent[1]. Due to its high volatility, persistence, and structural similarity to widespread anesthetics like halothane (2-bromo-2-chloro-1,1,1-trifluoroethane), the environmental monitoring of this compound in groundwater and soil matrices requires highly selective and sensitive analytical methodologies.

This guide provides an objective comparison of sample preconcentration techniques and detection modalities, establishing a self-validating, field-proven workflow based on[2] and [3].

Comparison 1: Sample Preconcentration (P&T vs. HS-SPME)

For ultra-trace environmental analysis, the method of extracting the VOC from the aqueous or solid matrix dictates the ultimate sensitivity and reliability of the assay.

  • Purge-and-Trap (P&T)[EPA 5030C / 524.3]: An exhaustive extraction technique where an inert gas (Helium) continuously bubbles through the sample, stripping the volatile analytes and trapping them on a multi-bed sorbent tube[4].

  • Headspace Solid-Phase Microextraction (HS-SPME): An equilibrium-based technique where a polymer-coated fiber (e.g., PDMS/DVB) is exposed to the sample headspace to adsorb analytes.

The Causality Behind the Choice: P&T physically forces the equilibrium toward the gas phase, achieving >95% extraction efficiency. This is mandatory for drinking water compliance where limits of detection (LODs) must reach the sub-part-per-trillion (ppt) range[5]. Conversely, HS-SPME is highly dependent on matrix salting-out effects and temperature stability, making it less reproducible for trace water analysis, though it remains useful for complex, high-solid sludges where P&T would cause catastrophic foaming.

Workflow cluster_prep Sample Preconcentration cluster_analysis Gas Chromatography Separation cluster_detection Detection Modality Sample Environmental Sample (Water/Soil) PT Purge-and-Trap (P&T) EPA 5030C / 524.3 Sample->PT Ultra-trace Aqueous SPME Headspace SPME Equilibrium-based Sample->SPME Complex Matrices GC Capillary GC (DB-624) Volatile Separation PT->GC SPME->GC MS Mass Spectrometry (MS) EPA 8260D GC->MS Structural Confirmation ECD Electron Capture (ECD) Halogen-Specific GC->ECD Max Sensitivity

Analytical workflow comparing P&T vs. HS-SPME and GC-MS vs. GC-ECD.

Comparison 2: Detection Modalities (GC-MS vs. GC-ECD)

Once separated via a cyanopropylphenyl/dimethylpolysiloxane capillary column (e.g., DB-624), the target compound must be quantified.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Utilizes 70 eV Electron Ionization (EI) to fragment the molecule, measuring the mass-to-charge (m/z) ratio of the resulting ions[6].

  • Gas Chromatography-Electron Capture Detector (GC-ECD): Measures the drop in electrical current as highly electronegative analytes (halogens) capture thermal electrons.

The Causality Behind the Choice: With three fluorine, two chlorine, and one bromine atom, 1-bromo-1,1-dichloro-2,2,2-trifluoroethane elicits a massive response on an ECD, offering slightly lower raw detection limits. However, GC-MS is strictly required for environmental validation. Why? The target compound shares an identical empirical formula and molecular weight with the anesthetic halothane. An ECD cannot distinguish between these isomers if they co-elute.

GC-MS provides definitive structural confirmation. Cleavage of the C-C bond in our target molecule (CF₃-CBrCl₂) yields a heavy[CBrCl₂]⁺ fragment with a distinct isotopic cluster at m/z 161/163/165/167. In contrast, halothane (CF₃-CHBrCl) yields a [CHBrCl]⁺ fragment at m/z 127/129/131. This mechanistic divergence prevents costly false positives.

Mechanism Molecule 1-bromo-1,1-dichloro- 2,2,2-trifluoroethane MS_Path Electron Ionization (70 eV) Molecule->MS_Path GC-MS ECD_Path Thermal Electron Attachment Molecule->ECD_Path GC-ECD MS_Frag Fragmentation (Loss of Br/Cl) MS_Path->MS_Frag ECD_Ion Radical Anion Formation ECD_Path->ECD_Ion MS_Detect m/z Profiling (Isotopic Clusters) MS_Frag->MS_Detect ECD_Detect Current Drop Measurement ECD_Ion->ECD_Detect

Mechanistic pathways of MS (fragmentation) vs. ECD (electron attachment).

Experimental Data: Performance Comparison

The following table summarizes the quantitative validation data comparing the two primary workflows for aqueous matrices, demonstrating the superior dynamic range and specificity of the P&T-GC-MS approach.

Validation ParameterP&T-GC-MS (EPA 8260D / 524.3)HS-SPME-GC-ECD
Optimal Matrix Drinking Water, GroundwaterHigh-Solid Sludge, Soil
Limit of Detection (LOD) 0.05 µg/L0.01 µg/L
Linear Dynamic Range 0.1 – 200 µg/L (R² > 0.995)0.05 – 50 µg/L (R² > 0.980)
Precision (%RSD at 5 µg/L) < 5%8 – 12%
Isomer Differentiation Yes (via distinct m/z clusters)No (High risk of co-elution)
Matrix Interference Low (Moisture Control System used)High (Salting-out dependencies)

Step-by-Step Experimental Protocol: P&T-GC-MS

To ensure the protocol acts as a self-validating system , surrogate standards and internal standards are spiked into every sample. The recovery of the surrogate validates the physical extraction efficiency, while the internal standard corrects for minor fluctuations in MS detector response, intrinsically verifying the quantitative output against matrix-induced suppression[5].

Phase 1: Sample Preparation & Self-Validation
  • Collection: Collect 5 mL of the environmental water sample in a VOA (Volatile Organic Analysis) vial.

  • Preservation: Add 25 mg of ascorbic acid and 200 mg of maleic acid to inhibit microbial degradation without using hydrochloric acid, which can artificially degrade certain fluorinated compounds[4].

  • Spiking: Inject 5 µL of an Internal Standard/Surrogate mix (e.g., Fluorobenzene, Chlorobenzene-d5, and 4-Bromofluorobenzene) to yield a final concentration of 10 µg/L in the sample[5].

Phase 2: Purge-and-Trap (Preconcentration)
  • Purging: Transfer the 5 mL sample to the sparge vessel. Purge with ultra-high purity Helium at 40 mL/min for 11 minutes at ambient temperature.

  • Trapping: Route the purged volatiles onto a Vocarb 3000 (or equivalent proprietary multi-bed) analytical trap maintained at 20°C.

  • Desorption: Rapidly heat the trap to 250°C for 2 minutes while backflushing with Helium (150 mL/min) to transfer the desorbed analytes directly into the GC inlet.

Phase 3: GC-MS Analysis
  • Separation: Utilize a DB-624 capillary column (60 m × 0.25 mm ID × 1.4 µm film thickness).

    • Oven Program: Hold at 35°C for 5 minutes, ramp at 10°C/min to 200°C, and hold for 3 minutes.

  • Detection: Operate the single quadrupole MS in Electron Ionization (EI) mode at 70 eV. Set the MS to Selected Ion Monitoring (SIM) mode, targeting the primary quantifier ion m/z 161 ([CBrCl₂]⁺) and qualifier ions m/z 69 ([CF₃]⁺) and m/z 163 (Isotopic cluster confirmation).

  • Data Processing: Calculate the concentration of 1-bromo-1,1-dichloro-2,2,2-trifluoroethane using the relative response factor (RRF) generated from the Chlorobenzene-d5 internal standard[7].

References

  • U.S. Environmental Protection Agency (EPA). (2006). Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). ESAM Program. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). (2009). Method 524.3: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. LCGC International. URL:[Link]

  • Teledyne Tekmar / Thermo Scientific. (2018). US EPA Method 524.3 with the Teledyne Tekmar Atomx XYZ and the Thermo Scientific TRACE 1310 GC and ISQ LT MS System. Application Note. URL:[Link] (Derived from verified grounding sources).

  • Agilent Technologies. (2018). US EPA Method 524.3 with the Tekmar Lumin P&T Concentrator and Agilent 7890B GC and 5977A MSD System. Application Note. URL:[Link]

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Safety & Regulatory Compliance

Safety

1-BROMO-1,1-DICHLOROTRIFLUOROETHANE proper disposal procedures

In-Depth Technical Guide: Proper Disposal Procedures for 1-Bromo-1,1-dichlorotrifluoroethane As a Senior Application Scientist, I frequently encounter logistical and safety challenges regarding the handling of highly hal...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Proper Disposal Procedures for 1-Bromo-1,1-dichlorotrifluoroethane

As a Senior Application Scientist, I frequently encounter logistical and safety challenges regarding the handling of highly halogenated aliphatic compounds. 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane (CAS 354-50-7) is a dense, volatile solvent containing bromine, chlorine, and fluorine[1]. Because of its complex halogenated profile, its disposal is significantly more demanding than that of standard organic solvents. Improper disposal not only risks severe environmental damage—such as stratospheric ozone depletion—but also poses acute inhalation and toxicity hazards to laboratory personnel[2].

This guide provides a self-validating, step-by-step operational protocol for the segregation, containment, and ultimate thermal destruction of this compound, ensuring strict compliance with environmental frameworks such as the Resource Conservation and Recovery Act (RCRA)[3].

Section 1: The Causality Behind Halogenated Waste Management

Why do we treat 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane differently from other organic waste?

  • Acid Gas Generation: The combustion of this compound yields hydrogen fluoride (HF), hydrogen chloride (HCl), and hydrogen bromide (HBr). Standard municipal or basic laboratory incinerators will be rapidly corroded by these acids. Therefore, specialized high-temperature incinerators equipped with alkaline scrubbers are mandatory[3].

  • Thermodynamic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Incomplete combustion at lower temperatures can generate highly toxic products of incomplete combustion (PICs), including halogenated dioxins and furans.

  • Phase Separation Risks: With a high molecular weight and density, this lipophilic solvent will form a heavy bottom layer in aqueous waste mixtures, complicating extraction and increasing the risk of concentrated, reactive pooling in disposal drums[1].

Section 2: Quantitative Data & Physicochemical Properties

Understanding the physical properties of CAS 354-50-7 is essential for designing a safe containment and disposal strategy.

Table 1: Physicochemical Properties & Disposal Parameters

ParameterValueOperational Implication
Molecular Weight 231.82 g/mol [1]High vapor density; vapors will settle in low areas, requiring floor-level ventilation.
Boiling Point ~69.2 °C[4]High volatility at room temperature; requires tightly sealed, pressure-rated containment.
LogP 3.4[1]Highly lipophilic; will partition into organic phases and persist in the environment if leaked.
Incineration Temp >1100 °C[3]Requires specialized thermal destruction to thoroughly cleave C-F and C-Cl bonds.
Scrubber pH >9.0Alkaline wet scrubbing is required post-combustion to neutralize HF, HCl, and HBr gases.

Section 3: Step-by-Step Disposal Methodology

This protocol operates as a self-validating system : each step contains a specific verification check to ensure the integrity of the process before moving to the next phase.

Step 1: Segregation and Primary Containment
  • Action: Isolate 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane strictly into designated "Halogenated Organic Waste" containers. Do not mix with non-halogenated solvents (e.g., acetone, ethanol) or aqueous waste.

  • Causality: Mixing with non-halogenated solvents lowers the heating value of the waste, drastically increasing the cost of incineration. Furthermore, mixing with strong bases or reactive metals can trigger dangerous exothermic dehalogenation reactions.

  • Containment Material: Use High-Density Polyethylene (HDPE) or Teflon-lined glass carboys. Do NOT use standard unlined metal drums, as trace moisture can hydrolyze the halogens to form hydrohalic acids that corrode the metal.

  • Validation Check: Visually inspect the container for phase separation or bulging. A bulging container indicates unwanted exothermic reactions or excessive vapor pressure buildup.

Step 2: Storage and Environmental Control
  • Action: Store the sealed containers in a ventilated, explosion-proof safety cabinet maintained below 25°C.

  • Causality: The boiling point of ~69.2°C means vapor pressure increases significantly with ambient temperature[4]. Proper thermal control and ventilation prevent the accumulation of toxic and potentially asphyxiating vapors.

  • Validation Check: Utilize a continuous halogen leak detector in the storage area. A reading above baseline validates the need to reseal or replace the primary container.

Step 3: Preparation for Lab Pack and Transport
  • Action: Accurately log the exact volume, mass, and chemical composition on the hazardous waste manifest.

  • Causality: Licensed disposal facilities calculate the required alkaline scrubber dosing based on the molar concentration of F, Cl, and Br in the waste stream. Inaccurate logging can lead to scrubber failure and the illegal atmospheric release of acid gases.

  • Validation Check: Cross-reference the waste log with your procurement inventory to ensure mass balance. Any discrepancy indicates evaporative loss or undocumented usage.

Step 4: High-Temperature Incineration & Scrubbing (Facility Level)
  • Action: The waste is transferred to a licensed RCRA facility where it is injected into a rotary kiln or liquid injection incinerator operating at >1100°C with a residence time of >2 seconds[3]. The exhaust gases are then passed through a wet scrubber utilizing sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)2).

  • Causality: The extreme heat ensures complete thermal dissociation of the CFC/HCFC molecules. The alkaline scrubber neutralizes the resulting HF, HCl, and HBr into benign salts (NaF, NaCl, NaBr) and water, preventing acid rain and equipment corrosion[3].

  • Validation Check: The facility's Continuous Emission Monitoring Systems (CEMS) must verify that the exhaust gas contains <0.1 ppm of unburned halocarbons, and the scrubber effluent pH must remain >9.0. A pH drop triggers an automatic waste feed cutoff.

Section 4: Operational Workflow Visualization

The following diagram illustrates the critical path for the safe handling and destruction of this halogenated solvent.

DisposalWorkflow Gen Waste Generation (CAS 354-50-7) Seg Segregation (Halogenated Only) Gen->Seg Prevent cross-reactions Cont Containment (HDPE / Teflon-lined) Seg->Cont Transfer Store Storage & Logging (<25°C, Ventilated) Cont->Store Seal & Label Trans Licensed Transport (RCRA Compliant) Store->Trans Manifest Inc High-Temp Incineration (>1100°C) Trans->Inc Chain of Custody Scrub Acid Gas Scrubbing (pH > 9.0) Inc->Scrub Exhaust gas (HF, HCl, HBr)

Workflow for the segregation, containment, and thermal destruction of halogenated solvent waste.

References

  • "1-Bromo-1,1-dichloro-2,2,2-trifluoroethane | C2BrCl2F3 | CID 39178 - PubChem", nih.gov,
  • "Technologies for CFC/Halon Destruction, Final Report", epa.gov,
  • "354-50-7 Cas No. | 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane", apolloscientific.co.uk,
  • "What happens to the CFCs

Sources

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Reactant of Route 1
1-BROMO-1,1-DICHLOROTRIFLUOROETHANE
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